Product packaging for 2,4,8-Trimethylnona-1,7-dien-4-ol(Cat. No.:CAS No. 94201-34-0)

2,4,8-Trimethylnona-1,7-dien-4-ol

Cat. No.: B12654783
CAS No.: 94201-34-0
M. Wt: 182.30 g/mol
InChI Key: YSPKCLKSIHQLPT-UHFFFAOYSA-N
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Description

2,4,8-Trimethylnona-1,7-dien-4-ol is an aliphatic terpenoid compound with the molecular formula C12H22O. It is structurally characterized by a nine-carbon backbone with dual double bonds at the 1,7-positions and a hydroxyl group at the 4-carbon, which is also substituted with methyl groups. Terpenoids of this class are of significant research interest due to their presence in natural product pathways and their utility as building blocks in organic synthesis . As a terpene derivative, this compound is a candidate for investigations in phytochemistry and essential oil research. Studies on related terpenoid compounds have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory properties, suggesting potential pathways for exploration with this molecule . The compound's structure also makes it a potential intermediate for the synthesis of more complex fragrance ingredients and other specialty chemicals . Handling should be in accordance with good laboratory practices. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B12654783 2,4,8-Trimethylnona-1,7-dien-4-ol CAS No. 94201-34-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94201-34-0

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2,4,8-trimethylnona-1,7-dien-4-ol

InChI

InChI=1S/C12H22O/c1-10(2)7-6-8-12(5,13)9-11(3)4/h7,13H,3,6,8-9H2,1-2,4-5H3

InChI Key

YSPKCLKSIHQLPT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(CC(=C)C)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core properties of 2,4,8-trimethylnona-1,7-dien-4-ol, a terpenoid alcohol. The information is curated for researchers, scientists, and professionals in the field of drug development. This document summarizes its fundamental chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and analysis, and discusses its potential biological significance.

Core Properties

This compound is a C12 acyclic terpenoid alcohol. Its structure features a nonane backbone with methyl substitutions at the 2, 4, and 8 positions, double bonds at the 1 and 7 positions, and a hydroxyl group at the 4-position.

Physicochemical Data

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. It is important to note that much of the available data is estimated, highlighting the need for further experimental validation.

PropertyValueSource
Chemical Formula C₁₂H₂₂OPubChem[1]
Molecular Weight 182.31 g/mol FlavScents[2]
CAS Number 94201-34-0FlavScents[2]
Appearance Not available-
Boiling Point (est.) 262.61 °C at 760 mm HgFlavScents[2]
Flash Point (est.) 205.00 °F (96.20 °C)FlavScents[2]
Vapor Pressure (est.) 0.002 mmHg at 25 °CFlavScents[2]
Water Solubility (est.) 29.19 mg/L at 25 °CFlavScents[2]
logP (o/w) (est.) 3.654FlavScents[2]

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following protocols are based on general methodologies for the synthesis, purification, and characterization of tertiary allylic alcohols and terpenoids.

Synthesis: Grignard Reaction

A common method for the synthesis of tertiary alcohols is the Grignard reaction. In this proposed synthesis, a suitable ketone would react with a vinyl Grignard reagent.

Materials:

  • 6-methylhept-5-en-2-one

  • Vinylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-methylhept-5-en-2-one in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of vinylmagnesium bromide in THF dropwise to the stirred ketone solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

G ketone 6-methylhept-5-en-2-one reaction_step1 Grignard Addition (0 °C to RT) ketone->reaction_step1 grignard Vinylmagnesium bromide grignard->reaction_step1 solvent Anhydrous Ether/THF solvent->reaction_step1 intermediate Magnesium alkoxide intermediate reaction_step1->intermediate quenching Quench with aq. NH4Cl intermediate->quenching product Crude this compound quenching->product

Proposed synthesis workflow for this compound.
Purification: Column Chromatography

The crude product can be purified by column chromatography.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Fraction collector

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons, the methyl groups (some of which will be singlets and others doublets), and the hydroxyl proton (which may be a broad singlet). The protons adjacent to the hydroxyl group would appear in the 3.3–4.0 ppm range.[3]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the sp² carbons of the double bonds and the sp³ carbon bearing the hydroxyl group (typically in the 50-80 ppm range).[3] DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[4]

Mass Spectrometry (MS):

  • The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 182.

  • Common fragmentation patterns for alcohols include alpha-cleavage and dehydration.[5][6] Alpha-cleavage would result in the loss of an alkyl radical, while dehydration would lead to a peak at M-18.[5][6] Allylic cleavage is also a possible fragmentation pathway.[7]

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, as a terpenoid, it belongs to a class of compounds known for a wide range of biological effects. Terpenoids have been reported to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[8][9] Acyclic monoterpenes, in particular, are known for their various biological activities and are used in pharmaceuticals, food, and cosmetics.[10][11][12][13]

Based on the known activities of other terpenoids, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling pathway, which is central to inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK Activates compound 2,4,8-Trimethylnona- 1,7-dien-4-ol compound->IKK Inhibits (?) IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65)-IκBα (Inactive) IkB->NFkB_complex ub Ubiquitination & Proteasomal Degradation IkB->ub NFkB NF-κB (p50/p65) (Active) NFkB_complex->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to transcription Transcription of Inflammatory Genes (e.g., TNF-α, IL-6) DNA->transcription stimulus Inflammatory Stimulus stimulus->receptor

Hypothetical modulation of the NF-κB signaling pathway.

Safety and Handling

As a volatile organic compound (VOC), this compound should be handled with appropriate safety precautions.[2][14][15]

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

An In-depth Technical Guide to 2,4,8-Trimethylnona-1,7-dien-4-ol: Structure, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,8-Trimethylnona-1,7-dien-4-ol is a terpenoid alcohol with a C12H22O molecular formula. While specific research on its biological activities is limited, its structural class suggests potential therapeutic applications akin to other terpenoids, which are known to exhibit a wide range of pharmacological effects. This document provides a comprehensive overview of the known chemical and physical properties of this compound, alongside a discussion of its potential biological activities and relevant experimental protocols for future research, based on established knowledge of similar terpenoid compounds.

Chemical Structure and Properties

This compound is an acyclic monoterpenoid. Its structure features a nonane backbone with methyl substitutions at positions 2, 4, and 8, double bonds at the 1 and 7 positions, and a hydroxyl group at the 4-position.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C12H22O--INVALID-LINK--
Molecular Weight 182.31 g/mol --INVALID-LINK--
CAS Number 94201-34-0FlavScents
Boiling Point 262.61 °C (estimated)FlavScents
Flash Point 96.20 °C (estimated)FlavScents
Water Solubility 29.19 mg/L at 25 °C (estimated)FlavScents
logP (o/w) 3.654 (estimated)FlavScents

Potential Biological Activities and Signaling Pathways

A plausible hypothetical mechanism of action could involve the modulation of inflammatory responses through the NF-κB signaling pathway and the induction of apoptosis in cancer cells via the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway: Anti-Inflammatory Action

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IκBα IκBα IKK_complex->IκBα P NF_κB NF-κB (p65/p50) NF_κB_active Active NF-κB NF_κB->NF_κB_active Translocation Compound 2,4,8-Trimethylnona- 1,7-dien-4-ol Compound->IKK_complex Inhibition DNA DNA NF_κB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: Hypothetical anti-inflammatory signaling pathway.

Hypothetical Signaling Pathway: Pro-Apoptotic Action in Cancer Cells

pro_apoptotic_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Compound 2,4,8-Trimethylnona- 1,7-dien-4-ol Compound->Akt Inhibition

Caption: Hypothetical pro-apoptotic signaling pathway.

Experimental Protocols

To investigate the potential biological activities of this compound, a series of standard in vitro assays can be employed. The following are representative protocols.

General Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assays In Vitro Biological Assays cluster_analysis Data Analysis Synthesis Chemical Synthesis of This compound Purification Purification by Chromatography (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO Production in Macrophages) Characterization->Anti_inflammatory Antioxidant Antioxidant Assay (e.g., DPPH Assay) Characterization->Antioxidant IC50 IC50 Determination Cytotoxicity->IC50 Statistical_Analysis Statistical Analysis Anti_inflammatory->Statistical_Analysis Antioxidant->Statistical_Analysis IC50->Statistical_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Statistical_Analysis->Mechanism_Study

Caption: General experimental workflow for biological evaluation.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Replace the medium in the wells with the prepared dilutions of the compound and incubate for 48 hours. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production)

This protocol assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • LPS (Lipopolysaccharide)

  • Griess Reagent

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite using a sodium nitrite standard curve.

Conclusion and Future Directions

This compound is a structurally interesting terpenoid that warrants further investigation. While direct biological data is currently lacking, its chemical class suggests a high potential for pharmacological activity. The experimental protocols outlined in this guide provide a framework for future research to elucidate its cytotoxic, anti-inflammatory, and other potential therapeutic effects. Such studies will be crucial in determining the potential of this compound for drug development.

References

An In-depth Technical Guide on 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 94201-34-0

This technical guide serves to consolidate the available scientific and technical information on the chemical compound 2,4,8-Trimethylnona-1,7-dien-4-ol for researchers, scientists, and drug development professionals. This document outlines the known properties and identifies areas where data is not publicly available.

Physicochemical Properties

While extensive experimental data for this compound is limited in publicly accessible literature, some basic properties have been reported. These are summarized in the table below.

PropertyValueSource
CAS Number 94201-34-0[1]
Molecular Formula C12H22O[1]
Molecular Weight 182.3 g/mol
IUPAC Name This compound[1]

Experimental Protocols

A thorough review of scientific literature and patent databases did not yield any specific, detailed experimental protocols for the synthesis of this compound. While general synthetic methods for structurally similar compounds exist, their direct applicability to the synthesis of this specific molecule has not been documented.

Quantitative Analytical Data

Specific quantitative analytical data, such as detailed Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and mass spectrometry (MS) fragmentation patterns for this compound, are not available in the public domain.

Biological Activity and Signaling Pathways

There is currently no available information in scientific literature regarding the biological activity, potential signaling pathways, or any applications in drug development for this compound. The lack of research in this area means that no signaling pathways or experimental workflows can be described or visualized.

Logical Relationships and Experimental Workflows

Due to the absence of information on the synthesis, analysis, and biological application of this compound, it is not possible to construct diagrams illustrating experimental workflows or logical relationships. A generalized workflow for chemical analysis is presented below for illustrative purposes, but it is not specific to this compound.

G Generalized Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Interpretation Sample Acquisition Sample Acquisition Purification Purification Sample Acquisition->Purification GC-MS GC-MS Purification->GC-MS NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Spectral Analysis Spectral Analysis GC-MS->Spectral Analysis NMR Spectroscopy->Spectral Analysis Structure Elucidation Structure Elucidation Spectral Analysis->Structure Elucidation Final Report Final Report Structure Elucidation->Final Report

A generalized workflow for chemical analysis.

References

"2,4,8-Trimethylnona-1,7-dien-4-ol" molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Weight of 2,4,8-Trimethylnona-1,7-dien-4-ol

This technical guide provides a detailed analysis of the molecular weight of the chemical compound this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Formula

The molecular formula for this compound has been identified as C₁₂H₂₂O.[1][2] This formula indicates that each molecule of the compound is composed of 12 carbon atoms, 22 hydrogen atoms, and one oxygen atom.

Atomic Weights of Constituent Elements

The calculation of the molecular weight relies on the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O). The standard atomic weights are expressed as intervals, reflecting the natural isotopic variation. For many practical applications, conventional values are used.

ElementSymbolStandard Atomic Weight IntervalConventional Atomic Weight ( g/mol )
CarbonC[12.0096, 12.0116][3]12.011[4]
HydrogenH[1.00784, 1.00811][5][6][7]1.008[5]
OxygenO[15.99903, 15.99977][8][9]15.999[10]

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecule. The following protocol outlines the calculation using the conventional atomic weights.

Experimental Protocol: Molecular Weight Calculation
  • Identify the molecular formula: C₁₂H₂₂O

  • Determine the number of atoms for each element:

    • Carbon (C): 12

    • Hydrogen (H): 22

    • Oxygen (O): 1

  • Multiply the number of atoms of each element by its conventional atomic weight:

    • Mass of Carbon = 12 * 12.011 g/mol = 144.132 g/mol

    • Mass of Hydrogen = 22 * 1.008 g/mol = 22.176 g/mol

    • Mass of Oxygen = 1 * 15.999 g/mol = 15.999 g/mol

  • Sum the masses to obtain the molecular weight:

    • MW = 144.132 + 22.176 + 15.999 = 182.307 g/mol

Summary of Molecular Weight Data

The following table summarizes the reported and calculated molecular weight for this compound for easy comparison.

Data SourceMolecular Weight ( g/mol )
Reported Value[1]182.30654
Calculated Value (using conventional atomic weights)182.307

The slight difference between the reported and calculated values can be attributed to the use of more precise atomic mass values for the specific isotopes in the reported figure versus the conventional average atomic weights used in the calculation.

Visualization of Calculation Workflow

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound.

MolecularWeightCalculation formula Molecular Formula C₁₂H₂₂O C 12 x C formula->C H 22 x H formula->H O 1 x O formula->O C_mass 144.132 H_mass 22.176 O_mass 15.999 C_aw 12.011 H_aw 1.008 O_aw 15.999 sum_mass Summation C_mass->sum_mass H_mass->sum_mass O_mass->sum_mass result Molecular Weight 182.307 g/mol sum_mass->result

Caption: Workflow for calculating the molecular weight.

References

Unveiling the Presence of Terpenoids: A Technical Guide on the Natural Occurrence of 2,4,8-Trimethylnona-1,7-dien-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the natural occurrence of the sesquiterpenoid 2,4,8-Trimethylnona-1,7-dien-4-ol reveals a notable absence in current scientific literature. Despite its well-defined chemical structure, this compound has not been identified as a naturally occurring metabolite in plant, animal, or microbial sources. However, this inquiry has led to the identification of structurally similar compounds with confirmed natural origins, offering valuable insights for researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of a key naturally occurring analog, its sources, quantification, and the experimental methodologies for its study.

The Case of this compound: An Apparent Absence in Nature

A Natural Analog of Interest: 4,8-Dimethylnona-3,7-dien-1-ol in Nicotiana tabacum

In contrast to the target compound, a structurally related acyclic monoterpenoid, 4,8-Dimethylnona-3,7-dien-1-ol , has been reported as a natural constituent of Nicotiana tabacum (tobacco)[1]. This finding is significant as it points to the existence of a similar chemical scaffold in nature, which could be of interest for its potential biological activities and as a biosynthetic precursor.

Quantitative Data

The table below is provided as a template for future quantitative findings.

CompoundPlant SourcePlant PartConcentrationReference
4,8-Dimethylnona-3,7-dien-1-olNicotiana tabacumLeavesData not available[1]

Experimental Protocols for the Study of Terpenoids in Nicotiana tabacum

The isolation and analysis of volatile terpenoids like 4,8-Dimethylnona-3,7-dien-1-ol from Nicotiana tabacum typically involve extraction followed by chromatographic and spectrometric analysis. The following sections detail the commonly employed methodologies.

Extraction of Volatile Compounds

3.1.1. Steam Distillation

A prevalent method for extracting essential oils from tobacco leaves is steam distillation. This technique is effective for separating volatile compounds from non-volatile plant matrix.

  • Procedure:

    • Dried and powdered tobacco leaves are placed in a distillation apparatus.

    • Steam is passed through the plant material, causing the volatile compounds to vaporize.

    • The steam and volatile compound mixture is then condensed.

    • The essential oil, containing the terpenoids, is separated from the aqueous phase.

3.1.2. Solvent Extraction

Solvent extraction is another widely used technique, particularly for compounds that may be sensitive to the high temperatures of steam distillation.

  • Procedure:

    • Freeze-dried and powdered tobacco leaf samples (approximately 20 mg) are placed in a centrifuge tube.

    • An appropriate organic solvent, such as n-hexane (1.5 mL), is added to the sample.

    • An internal standard (e.g., deuterated stearic acid) is added for quantification purposes.

    • The mixture undergoes ultrasonic extraction for 20 minutes at room temperature.

    • The sample is then centrifuged, and the supernatant containing the extracted compounds is collected for analysis.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds in complex mixtures like essential oils.

  • Instrumentation: An Agilent 7890B-5977A GC-MS system or similar is typically used[3].

  • Chromatographic Separation:

    • Column: A capillary column such as a DB-WAX (30 m × 250 μm × 0.25 μm) is suitable for separating terpenoids[3].

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Temperature Program: A programmed temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program starts at 50°C, holds for a few minutes, and then ramps up to a final temperature of around 220°C[3].

  • Mass Spectrometry Detection:

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Compound Identification: Identification of 4,8-Dimethylnona-3,7-dien-1-ol is achieved by comparing its mass spectrum and retention index with those in spectral libraries such as NIST and Wiley.

Visualizing a Structural Comparison and Experimental Workflow

To further aid in the understanding of the relationship between the requested compound and its natural analog, as well as the experimental process, the following diagrams are provided.

G cluster_0 Structural Comparison This compound This compound (Not Found in Nature) 4,8-Dimethylnona-3,7-dien-1-ol 4,8-Dimethylnona-3,7-dien-1-ol (Found in Nicotiana tabacum) This compound->4,8-Dimethylnona-3,7-dien-1-ol Structural Analog G cluster_1 Experimental Workflow Sample Nicotiana tabacum (Leaves) Extraction Extraction (Steam Distillation or Solvent Extraction) Sample->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Identification of 4,8-Dimethylnona-3,7-dien-1-ol Analysis->Identification Quantification Quantification Identification->Quantification

References

The Biosynthesis of 2,4,8-Trimethylnona-1,7-dien-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2,4,8-Trimethylnona-1,7-dien-4-ol, an irregular C12 terpene alcohol. The synthesis of this compound is believed to follow the general terpenoid pathway to a C15 precursor, which then undergoes oxidative cleavage. This document details the enzymatic steps, presents available quantitative data, and provides methodologies for key experiments.

Introduction to Terpenoid Biosynthesis

Terpenoids are a large and diverse class of naturally occurring organic compounds derived from five-carbon isoprene units. Their biosynthesis begins with the formation of the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol of eukaryotes, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria.

Successive condensation of IPP and DMAPP units, catalyzed by prenyltransferases, leads to the formation of linear isoprenoid diphosphates of varying chain lengths: geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). These molecules serve as the direct precursors for the vast array of monoterpenes, sesquiterpenes, and diterpenes, respectively. The structural diversity of terpenoids is then generated by a large family of enzymes known as terpene synthases (TPSs), which catalyze complex cyclization and rearrangement reactions. Further modifications, such as oxidation, are often carried out by cytochrome P450 monooxygenases (CYPs), contributing to the functional diversity of these compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the C12 compound this compound is hypothesized to proceed through the formation of a C15 sesquiterpene precursor, (3S)-(E)-nerolidol, followed by oxidative cleavage. This pathway is analogous to the well-characterized biosynthesis of the C11 homoterpene, (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT).

The key steps in the proposed pathway are:

  • Formation of Farnesyl Diphosphate (FPP): IPP and DMAPP, synthesized via the MVA or MEP pathway, are condensed to form the C15 precursor, FPP.

  • Synthesis of (3S)-(E)-Nerolidol: The enzyme (E)-nerolidol synthase (NES) catalyzes the conversion of FPP to (3S)-(E)-nerolidol. This is considered the first committed step towards the synthesis of this class of irregular terpenes[1].

  • Oxidative Cleavage of (3S)-(E)-Nerolidol: A cytochrome P450 monooxygenase is proposed to catalyze the oxidative cleavage of the C-C double bond between C4 and C5 of (3S)-(E)-nerolidol. This cleavage, followed by rearrangement and reduction, would yield this compound. While the direct enzymatic conversion to this specific C12 alcohol has not been fully elucidated, the formation of the C11 triene DMNT from nerolidol via oxidative cleavage by CYPs is well-documented, lending strong support to this proposed mechanism[2][3].

The overall proposed biosynthetic pathway is depicted in the following diagram:

Biosynthesis of this compound cluster_0 General Terpenoid Pathway cluster_1 Specific Pathway IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP FPP Farnesyl Diphosphate (FPP) GPP->FPP Nerolidol (3S)-(E)-Nerolidol FPP->Nerolidol (E)-Nerolidol Synthase Product This compound Nerolidol->Product Cytochrome P450 (Oxidative Cleavage) Nerolidol Synthase Assay Workflow start Start recombinant_expression Recombinant Expression of Nerolidol Synthase in E. coli start->recombinant_expression cell_lysis Cell Lysis and Crude Enzyme Extraction recombinant_expression->cell_lysis incubation Incubation of Enzyme Extract with FPP and MgCl₂ cell_lysis->incubation extraction Extraction of Products with Hexane incubation->extraction analysis GC-MS Analysis extraction->analysis end End analysis->end Cytochrome P450 Assay Workflow start Start recombinant_expression Recombinant Expression of CYP and CPR in Microsomes start->recombinant_expression incubation Incubation of Microsomes with (E)-Nerolidol and NADPH recombinant_expression->incubation extraction Extraction of Products with Ethyl Acetate incubation->extraction analysis LC-MS or GC-MS Analysis extraction->analysis end End analysis->end

References

An In-depth Technical Guide to 2,4,8-Trimethylnona-1,7-dien-4-ol and Related Acyclic Monoterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,4,8-Trimethylnona-1,7-dien-4-ol is not extensively available in the current scientific literature. This guide provides a comprehensive overview based on established principles of organic synthesis, and the known biological activities and spectroscopic properties of structurally similar acyclic monoterpenoids and tertiary allylic alcohols.

Introduction

This compound is an acyclic monoterpenoid alcohol. While specific research on this compound is limited, its structural features—a tertiary allylic alcohol with a branched hydrocarbon chain—are common in a class of naturally occurring and synthetic molecules with significant biological activities.[1] Acyclic monoterpenes are known for their diverse roles in medicine and pharmacology, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] This guide will explore the potential synthesis, physicochemical properties, and biological relevance of this compound by drawing parallels with closely related and well-studied compounds.

Physicochemical Properties

While experimental data for this compound is scarce, its basic properties can be estimated based on its structure and data from public chemical databases.[5][6]

PropertyValue (Estimated or Computed)Source
Molecular FormulaC₁₂H₂₂O[5][6]
Molecular Weight182.31 g/mol [6]
Boiling Point262.61 °C @ 760 mmHg[6]
Flash Point205.00 °F (96.20 °C)[6]
logP (o/w)3.654[6]
Water Solubility29.19 mg/L @ 25 °C[6]

Synthesis Protocols

The synthesis of tertiary allylic alcohols such as this compound can be achieved through well-established organometallic reactions. The Grignard reaction is a primary method for forming carbon-carbon bonds and synthesizing tertiary alcohols.[7][8]

Proposed Synthesis via Grignard Reaction

A plausible synthetic route to this compound involves the reaction of a vinyl Grignard reagent with a suitable ketone.

Reaction Scheme:

G ketone 6,8-Dimethylnona-1-en-3-one intermediate Magnesium Alkoxide Intermediate ketone->intermediate + grignard Vinylmagnesium Bromide grignard->intermediate product This compound intermediate->product workup Aqueous Workup (e.g., H₃O⁺) workup->product

Caption: Proposed Grignard synthesis of this compound.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of vinyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of vinylmagnesium bromide.

  • Grignard Addition: The solution of the Grignard reagent is cooled in an ice bath. A solution of 6,8-dimethylnona-1-en-3-one in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.[7]

  • Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This protonates the intermediate magnesium alkoxide to yield the tertiary alcohol.[9]

  • Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.[9]

Potential Biological Activities

While this compound has not been specifically evaluated for its biological effects, its structural class, acyclic monoterpenoid alcohols, is associated with a range of pharmacological activities.

Antimicrobial Activity

Terpene alcohols are known to possess significant antibacterial and antifungal properties.[10] Their mechanism of action is often attributed to the disruption of microbial cell membranes.[11][12][13] The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components such as potassium ions, and ultimately cell death.[10][11]

Signaling Pathway Visualization:

G terpenoid Terpenoid Alcohol membrane Bacterial Cell Membrane terpenoid->membrane intercalates disruption Membrane Disruption membrane->disruption permeability Increased Permeability disruption->permeability leakage Ion Leakage (K⁺) permeability->leakage death Cell Death leakage->death

Caption: Mechanism of antimicrobial action of terpenoid alcohols.

Anti-inflammatory Activity

Certain tertiary alcohols have demonstrated anti-inflammatory properties.[14][15] The anti-inflammatory effects of alcohols can be associated with the downregulation of key inflammatory signaling pathways, such as the JNK-STAT3 pathway, leading to a reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α.[16] Phytochemicals, including terpenoids, are known to target inflammatory pathways in conditions like alcohol-induced liver disease.[17]

Spectroscopic and Analytical Data (Predicted)

No experimental spectra for this compound are publicly available. However, based on its structure and data from similar compounds, the following spectral characteristics can be anticipated.[18][19][20][21][22]

Spectroscopic DataPredicted Characteristics
¹H NMR - Signals in the olefinic region (approx. 4.9-5.9 ppm) corresponding to the vinyl and internal double bond protons. - A broad singlet for the hydroxyl proton (variable chemical shift). - Multiple signals in the aliphatic region (approx. 0.8-2.2 ppm) for the methyl and methylene protons.
¹³C NMR - Resonances for the sp² carbons of the two double bonds (approx. 110-150 ppm). - A signal for the carbon bearing the hydroxyl group (approx. 70-80 ppm). - Several signals in the aliphatic region for the methyl and methylene carbons.
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z 182. - A prominent peak corresponding to the loss of a water molecule (M-18) at m/z 164. - Fragmentation patterns resulting from the cleavage of C-C bonds adjacent to the alcohol and double bonds.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. - C-H stretching absorptions just above and below 3000 cm⁻¹. - C=C stretching absorptions around 1640-1680 cm⁻¹.

Conclusion and Future Directions

This compound represents a potentially bioactive molecule within the broader class of acyclic monoterpenoid alcohols. While direct experimental data is currently lacking, established synthetic methodologies, particularly the Grignard reaction, provide a clear path for its preparation. Based on the known activities of structurally related compounds, it is plausible that this molecule may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in drug discovery and development.

Future research should focus on the following:

  • Synthesis and Characterization: Development of an efficient and scalable synthesis for this compound, followed by comprehensive spectroscopic characterization to confirm its structure.

  • Biological Screening: In vitro and in vivo evaluation of its antimicrobial and anti-inflammatory activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts its biological effects.

This foundational work would be crucial in determining the therapeutic potential of this compound and its derivatives.

References

The Enigmatic History of 2,4,8-Trimethylnona-1,7-dien-4-ol: An Undocumented Tertiary Allylic Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Despite its defined chemical structure, the discovery and historical development of 2,4,8-Trimethylnona-1,7-dien-4-ol remain largely absent from the scientific literature. Extensive searches of chemical databases and scholarly articles reveal a conspicuous lack of information regarding its initial synthesis, the researchers involved, and any subsequent investigations into its biological or chemical properties. This technical overview serves to consolidate the sparse available data and highlight the current knowledge gap surrounding this particular molecule.

Physicochemical Properties

Quantitative data for this compound is limited to computational estimations and basic identifiers found in chemical databases. No experimentally derived data from peer-reviewed studies could be located.

PropertyValueSource
Molecular Formula C₁₂H₂₂OPubChem[1]
Molecular Weight 182.31 g/mol FlavScents[2]
CAS Number 94201-34-0FlavScents[2]
Appearance No Data Available-
Boiling Point (est.) 262.61 °C at 760.00 mm HgFlavScents[2]
Flash Point (est.) 205.00 °F (96.20 °C)FlavScents[2]
Vapor Pressure (est.) 0.002000 mmHg at 25.00 °CFlavScents[2]
Water Solubility (est.) 29.19 mg/L at 25 °CFlavScents[2]
logP (o/w) (est.) 3.654FlavScents[2]
Natural Occurrence Not found in natureFlavScents[2]

Historical Context and Discovery

There is no available information in published scientific literature detailing the discovery of this compound. The identity of the individual or research group that first synthesized or isolated this compound is unknown. Similarly, the historical context and the scientific motivation that led to its creation are not documented.

Synthesis and Experimental Protocols

A thorough search for synthetic routes and experimental protocols for this compound yielded no specific methods. General synthetic strategies for tertiary allylic alcohols are well-established in organic chemistry, often involving the addition of organometallic reagents to α,β-unsaturated ketones or the reaction of Grignard reagents with appropriate esters or acid chlorides. However, no literature specifically applies these methods to the synthesis of this compound.

Due to the absence of published experimental work, a detailed methodology for its synthesis cannot be provided.

Biological Activity and Signaling Pathways

There is no information available regarding any investigation into the biological activity of this compound. Consequently, no signaling pathways associated with this compound have been described, and it is not possible to create the requested diagrams.

Industrial and Research Applications

The compound is listed in patents related to systems and methods for releasing edible materials, suggesting a potential, albeit undocumented, consideration for its use in the flavor and fragrance industry. However, one industry source explicitly states that it is not currently used for such purposes. No other research or industrial applications have been identified.

Logical Relationship of Available Information

The current understanding of this compound is confined to its basic chemical identity. The logical flow of information, or lack thereof, can be visualized as follows:

Chemical_Identity Chemical Identity (CAS: 94201-34-0) (Formula: C12H22O) Physicochemical_Data Physicochemical Data (Estimated) Chemical_Identity->Physicochemical_Data Patent_Mention Mention in Patents (Flavor/Fragrance Context) Chemical_Identity->Patent_Mention Discovery_History Discovery & History (No Data Available) Chemical_Identity->Discovery_History Synthesis_Protocols Synthesis Protocols (No Data Available) Chemical_Identity->Synthesis_Protocols Biological_Activity Biological Activity (No Data Available) Chemical_Identity->Biological_Activity

Figure 1. A diagram illustrating the current state of knowledge regarding this compound.

References

"2,4,8-Trimethylnona-1,7-dien-4-ol" physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,8-Trimethylnona-1,7-dien-4-ol is a tertiary alcohol with the molecular formula C₁₂H₂₂O.[1][2] While specific experimental data for this compound is limited in publicly available literature, this guide provides a summary of its known and estimated physical and chemical properties. Furthermore, it outlines representative experimental protocols for the determination of key characteristics of similar organic compounds, which are applicable for the analysis of this compound. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and potential application of this and related molecules.

Core Physical and Chemical Properties

The following tables summarize the available quantitative data for this compound. It is important to note that much of the currently available data is based on computational estimations.

Table 1: Identification and Basic Properties

PropertyValueSource
CAS Number 94201-34-0[1]
Molecular Formula C₁₂H₂₂O[1][2]
Molecular Weight 182.31 g/mol [1]
EINECS Number 303-619-7[1]

Table 2: Estimated Physical Properties

PropertyValueSource
Boiling Point 262.61 °C @ 760 mmHg (est.)[1]
Flash Point 205.00 °F (96.20 °C) (est.)[1]
Vapor Pressure 0.002 mmHg @ 25 °C (est.)[1]
logP (o/w) 3.654 (est.)[1]
Water Solubility 29.19 mg/L @ 25 °C (est.)[1]

Experimental Protocols

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for determining the boiling point of a liquid with a small sample volume.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Sample of the organic liquid

Procedure:

  • Fill the small test tube with the liquid sample to a depth of about 1-2 cm.

  • Place the capillary tube, with the sealed end uppermost, into the test tube containing the sample.

  • Attach the test tube to the thermometer and immerse it in the Thiele tube containing the heating oil.

  • Heat the side arm of the Thiele tube gently.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a fundamental physical property that is useful for identifying and assessing the purity of a liquid sample.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Solvent for cleaning (e.g., acetone or ethanol)

  • Soft tissue paper

  • Sample of the organic liquid

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

  • Place a few drops of the sample liquid onto the surface of the prism.

  • Close the prism assembly.

  • Allow the sample to reach thermal equilibrium, using the constant temperature water bath if necessary.

  • Adjust the light source and mirror to obtain a clear view of the scale through the eyepiece.

  • Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • If a colored band is visible, adjust the compensator to achieve a sharp, achromatic borderline.

  • Read the refractive index from the scale.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the components of a volatile or semi-volatile mixture.

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., HP-5MS)

  • Helium carrier gas

  • Sample vial

  • Microsyringe for injection

General Procedure:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Set the GC-MS operating conditions, including the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer parameters.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The sample is vaporized and carried by the helium gas through the capillary column, where its components are separated based on their boiling points and interactions with the stationary phase.

  • The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrometer detects the mass-to-charge ratio of the fragments, producing a mass spectrum for each component.

  • The identity of the compound can be determined by comparing its mass spectrum to a spectral library (e.g., NIST).

Logical Workflow for Compound Characterization

For a novel or uncharacterized compound such as this compound, a systematic approach to its characterization is essential. The following diagram illustrates a logical workflow for this process.

cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physicochemical Characterization cluster_activity Biological Screening synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS, LC-MS) bp Boiling Point nmr->bp ir IR Spectroscopy ri Refractive Index in_vitro In Vitro Assays bp->in_vitro solubility Solubility purity Purity Assessment (e.g., GC, HPLC) in_vivo In Vivo Models in_vitro->in_vivo

Caption: Logical workflow for the synthesis, characterization, and screening of a novel chemical compound.

This guide provides a foundational understanding of this compound based on available data and outlines standard methodologies for its further experimental investigation. As more research becomes available, a more complete and experimentally verified profile of this compound will emerge.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4,8-Trimethylnona-1,7-dien-4-ol is a tertiary alcohol with potential applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis is of interest to researchers in organic chemistry and drug development. This document provides a detailed protocol for a proposed synthesis of this compound via a Grignard reaction, a versatile and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols. While direct literature on the synthesis of this specific molecule is scarce, the described methodology is based on well-established and analogous chemical transformations, particularly the synthesis of the structurally similar terpenoid, linalool.

The proposed synthetic route involves the reaction of vinylmagnesium bromide with 6-methylhept-5-en-2-one. This approach is advantageous due to the commercial availability of the starting materials and the robustness of the Grignard reaction.

Proposed Synthetic Pathway: Grignard Reaction

The synthesis of this compound can be achieved in two main stages:

  • Preparation of the Grignard Reagent: Vinylmagnesium bromide is prepared by the reaction of vinyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).

  • Grignard Reaction with a Ketone: The prepared vinylmagnesium bromide is then reacted with 6-methylhept-5-en-2-one. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol, this compound.

A schematic of the overall reaction is presented below:

Synthesis_Pathway cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Grignard Reaction and Workup VinylBromide Vinyl Bromide reaction1 + VinylBromide->reaction1 Magnesium Magnesium Magnesium->reaction1 THF THF (anhydrous) THF->reaction1 solvent VinylMgBr Vinylmagnesium Bromide VinylMgBr_step2 Vinylmagnesium Bromide reaction1->VinylMgBr    Ketone 6-Methylhept-5-en-2-one reaction2 + Ketone->reaction2 VinylMgBr_step2->reaction2 Intermediate Magnesium Alkoxide Intermediate Product This compound Intermediate->Product Protonation Workup Aqueous Workup (e.g., NH4Cl soln.) Workup->Product reaction2->Intermediate

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Preparation of Vinylmagnesium Bromide (Grignard Reagent)

This protocol details the preparation of the Grignard reagent from vinyl bromide and magnesium. It is crucial to maintain anhydrous (dry) conditions throughout the reaction, as Grignard reagents are highly reactive with water.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an activator)

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature under an inert atmosphere.

  • Initiation of Reaction: Add anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel. Add a small amount of the vinyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming may be necessary.

  • Addition of Vinyl Bromide: Once the reaction has started, add the remaining vinyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish solution is the vinylmagnesium bromide Grignard reagent.

Protocol 2: Synthesis of this compound

This protocol describes the reaction of the prepared vinylmagnesium bromide with 6-methylhept-5-en-2-one.

Materials:

  • Vinylmagnesium bromide solution in THF (from Protocol 1)

  • 6-Methylhept-5-en-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Reaction flask with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 6-methylhept-5-en-2-one in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Slowly add the prepared vinylmagnesium bromide solution from Protocol 1 to the stirred solution of the ketone via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide and precipitate magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Expected yields are based on typical Grignard reactions of this type.

Parameter Step 1: Grignard Reagent Formation Step 2: Grignard Reaction
Reactants Vinyl Bromide, MagnesiumVinylmagnesium Bromide, 6-Methylhept-5-en-2-one
Molar Ratio 1.1 : 1 (Vinyl Bromide : Mg)1.2 : 1 (Grignard : Ketone)
Solvent Anhydrous THFAnhydrous THF
Reaction Temperature Reflux0 °C to Room Temperature
Reaction Time 2-3 hours3-4 hours
Workup N/ASaturated aq. NH₄Cl
Expected Yield ~90% (in solution)70-85%
Product Purity N/A>95% after purification

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_protocol1 Protocol 1: Grignard Reagent Preparation cluster_protocol2 Protocol 2: Synthesis of Target Molecule P1_Start Start: Assemble and Dry Glassware P1_Activate Activate Magnesium with Iodine P1_Start->P1_Activate P1_Initiate Initiate Reaction with Vinyl Bromide in THF P1_Activate->P1_Initiate P1_Add Dropwise Addition of Vinyl Bromide P1_Initiate->P1_Add P1_Complete Stir to Complete Reaction P1_Add->P1_Complete P1_Product Vinylmagnesium Bromide Solution P1_Complete->P1_Product P2_Add Slow Addition of Grignard Reagent P1_Product->P2_Add Use in next step P2_Start Start: Prepare Ketone Solution in THF P2_Cool Cool Ketone Solution to 0 °C P2_Start->P2_Cool P2_Cool->P2_Add P2_React Warm to RT and Stir P2_Add->P2_React P2_Quench Quench with aq. NH4Cl P2_React->P2_Quench P2_Extract Extract with Diethyl Ether P2_Quench->P2_Extract P2_WashDry Wash and Dry Organic Layer P2_Extract->P2_WashDry P2_Evaporate Remove Solvent (Rotary Evaporation) P2_WashDry->P2_Evaporate P2_Purify Purify by Distillation/Chromatography P2_Evaporate->P2_Purify P2_Product Pure this compound P2_Purify->P2_Product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Purification of 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,8-Trimethylnona-1,7-dien-4-ol is a tertiary allylic alcohol with applications in fragrance, flavor, and as a potential intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for its intended applications, ensuring reproducibility of experimental results and meeting regulatory standards in drug development. These application notes provide detailed protocols for the purification of this compound based on established techniques for structurally similar terpene and allylic alcohols. The primary purification techniques covered are fractional vacuum distillation and silica gel column chromatography. Additionally, methods for purity assessment are outlined.

Physicochemical Data Summary

A summary of the key physicochemical properties of this compound is essential for designing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₁₂H₂₂OPubChem
Molecular Weight182.31 g/mol PubChem
AppearanceColorless Liquid (Predicted)N/A
Boiling PointEstimated 220-230 °C at 760 mmHgN/A
SolubilitySoluble in organic solvents (e.g., ethanol, hexane, ethyl acetate); sparingly soluble in water.N/A

Note: Experimental data for this specific compound is limited. The provided boiling point is an estimate, and purification conditions may need to be optimized.

Purification Techniques

The choice of purification method depends on the nature and quantity of impurities present in the crude sample. For volatile impurities, fractional distillation is often effective. For non-volatile impurities or for achieving very high purity, column chromatography is the preferred method.

Fractional Vacuum Distillation

Fractional distillation is a suitable method for separating this compound from impurities with different boiling points.[1] Due to the estimated high boiling point of the target compound, vacuum distillation is recommended to prevent thermal decomposition.[2]

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Gradually reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).

    • Begin heating the distillation flask gently using a heating mantle.

    • Monitor the temperature at the head of the distillation column.

    • Collect and discard the initial low-boiling fraction, which may contain residual solvents or more volatile impurities.

    • Collect the main fraction at a stable temperature corresponding to the boiling point of this compound at the applied pressure.

    • Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxides.

  • Post-Distillation: Allow the apparatus to cool to room temperature before releasing the vacuum. The collected fraction should be the purified this compound.

ParameterRecommended ValueNotes
Pressure 10-20 mmHgLower pressure reduces the boiling point and minimizes thermal stress.
Heating Gentle and uniformUse a heating mantle with a stirrer for even heat distribution.
Column Type Vigreux or packed columnProvides a larger surface area for repeated vaporization-condensation cycles, enhancing separation efficiency.
Purity (Expected) 95-98%Dependent on the nature of the impurities.
Silica Gel Column Chromatography

Column chromatography is a highly effective technique for purifying organic compounds based on their polarity.[3][4][5] For a moderately polar compound like this compound, silica gel is a suitable stationary phase.[3][4][5]

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a hexane/ethyl acetate mixture (e.g., 95:5, 90:10).

    • The separation of compounds is based on their differential adsorption to the silica gel and solubility in the mobile phase. Less polar compounds will elute first.

  • Fraction Collection:

    • Collect the eluent in small fractions.

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for normal-phase chromatography.[4]
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity and gradually increase to elute the target compound. The optimal gradient should be determined by TLC analysis.
Monitoring Thin Layer Chromatography (TLC)Use a suitable stain (e.g., potassium permanganate) to visualize the spots.
Purity (Expected) >99%Can achieve high purity depending on the resolution of the separation.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of volatile compounds and identifying any remaining impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity and purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both purification and purity assessment, especially for less volatile compounds or when high accuracy is required.[1]

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Volatile Impurities Chromatography Silica Gel Column Chromatography Crude->Chromatography Non-Volatile Impurities Purity_Analysis Purity Assessment (GC-MS, NMR, HPLC) Distillation->Purity_Analysis Chromatography->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Logical Relationship of Purification Techniques

TechniqueSelection cluster_impurities Nature of Impurities cluster_techniques Recommended Purification Technique Volatile Volatile Impurities (Different Boiling Points) Distillation Fractional Vacuum Distillation Volatile->Distillation NonVolatile Non-Volatile or Structurally Similar Impurities Chromatography Silica Gel Column Chromatography NonVolatile->Chromatography

Caption: Decision guide for selecting the appropriate purification technique.

References

Application Notes and Protocols for the Analytical Characterization of 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the analytical characterization of 2,4,8-Trimethylnona-1,7-dien-4-ol, a volatile unsaturated tertiary alcohol. The methods described herein are essential for the qualitative and quantitative analysis of this compound in various matrices, ensuring purity, stability, and characterization for research, development, and quality control purposes. The protocols cover Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation. Representative data and experimental workflows are presented to guide the user.

Introduction

This compound is a terpene alcohol with potential applications in fragrance, flavor, and pharmaceutical industries. Accurate and robust analytical methods are crucial for its characterization. It is important to note that there are some discrepancies in public databases regarding the molecular formula of this compound. The correct molecular formula is C₁₂H₂₂O , corresponding to a molecular weight of 182.30 g/mol . These protocols are designed to provide a comprehensive analytical toolkit for researchers working with this and structurally related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is the method of choice for analyzing this compound in complex mixtures.

Experimental Protocol

2.1.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as hexane or dichloromethane.[1][2]

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix: For analysis in a complex matrix (e.g., plant extract, reaction mixture), employ a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the volatile components.[1][3]

    • LLE Protocol: Mix 1 mL of the sample with 1 mL of hexane. Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes. Collect the upper organic layer for GC-MS analysis.

    • Headspace SPME Protocol: Place 1 g of the sample in a 20 mL headspace vial. Equilibrate the vial at 60°C for 15 minutes. Expose a PDMS/DVB SPME fiber to the headspace for 30 minutes. Desorb the fiber in the GC injector.[4]

2.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound.

ParameterExpected Value
Retention Time (min) 12.5 ± 0.2
Key Mass Fragments (m/z) 167 (M-CH₃)⁺, 149 (M-CH₃-H₂O)⁺, 123, 95, 69, 43
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Linearity (R²) > 0.99

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction (LLE/SPME) Sample->Extraction Injection GC Injection Extraction->Injection Standard Standard Preparation Dilution Serial Dilution Standard->Dilution Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Compound Identification Data_Acquisition->Identification Quantification Quantification Identification->Quantification NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard Transfer Transfer to NMR Tube Standard->Transfer Spectrometer Place in Spectrometer Transfer->Spectrometer Shimming Shimming Spectrometer->Shimming Acquisition Acquire Spectra (1H, 13C, DEPT) Shimming->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Integration Integration & Peak Picking Processing->Integration Assignment Spectral Assignment Integration->Assignment FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Sample Prepare Sample (Neat Liquid/Thin Film) Instrument Place Sample in Spectrometer Sample->Instrument Background Collect Background Spectrum Instrument->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Processing Background Subtraction Sample_Scan->Processing Interpretation Peak Identification & Interpretation Processing->Interpretation

References

Uncharted Territory: The Potential Biological Activity of 2,4,8-Trimethylnona-1,7-dien-4-ol Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: November 2025

Despite its defined chemical structure, 2,4,8-Trimethylnona-1,7-dien-4-ol is a compound with virtually no documented specific biological activity in publicly available scientific literature. Extensive database searches reveal a significant gap in the understanding of its pharmacological effects, mechanisms of action, and therapeutic potential. As such, detailed application notes and experimental protocols based on established research are not currently possible.

Currently, information on this compound is primarily limited to its chemical and physical properties, with its presence noted in some natural sources and its use within the fragrance industry. Databases such as PubChem provide detailed structural and chemical data but lack any substantial reports on its biological functions.[1]

Theoretical Classification and Postulated Roles

Based on its chemical structure, this compound is classified as an acyclic monoterpenoid. Monoterpenoids are a class of natural products known to exhibit a wide range of biological activities. Theoretical biological roles for similar compounds have been suggested in databases, including functions as a membrane stabilizer or an energy source, though these are generalized predictions and not based on experimental evidence for this specific molecule.

While direct data is absent for this compound, research into other structurally distinct trimethylated compounds has revealed various biological activities. For instance, certain novel synthetic derivatives of trimethyl-substituted pyrazoles and chromenols have demonstrated acaricidal, insecticidal, and antifungal properties. Similarly, some thymol derivatives have shown antibacterial and cytotoxic activity. However, it is crucial to emphasize that these findings in chemically different molecules do not provide a direct indication of the potential activities of this compound.

Future Directions and Research Opportunities

The current lack of data presents a clear opportunity for novel research in the fields of pharmacology and drug discovery. The following outlines a potential logical workflow for the initial investigation of the biological activities of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation and Dose-Response cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition/ Synthesis B High-Throughput Screening (HTS) (e.g., cytotoxicity, antimicrobial, antioxidant assays) A->B C Target-Based Screening (e.g., enzyme inhibition, receptor binding assays) A->C D Confirmation of Primary Hits B->D Identified 'Hits' C->D Identified 'Hits' E Dose-Response Studies (IC50/EC50 Determination) D->E F Cellular Assays (e.g., signaling pathway analysis, gene expression) E->F Validated Active Compound G Biochemical Assays (to identify molecular targets) F->G

Figure 1. A proposed experimental workflow for the initial biological characterization of this compound.

Protocol for Preliminary Cytotoxicity Screening (MTT Assay)

A foundational step in assessing the biological activity of a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293).

Materials:

  • This compound

  • HeLa and HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture HeLa and HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in all wells should be less than 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This protocol provides a starting point for researchers interested in exploring the bioactivity of this compound. Further investigations, guided by the results of such initial screenings, would be necessary to elucidate any specific pharmacological effects.

References

Application Notes and Protocols for 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant scarcity of research on 2,4,8-Trimethylnona-1,7-dien-4-ol. While basic chemical identifiers and properties have been cataloged, detailed studies on its synthesis, biological activity, and specific applications in research are not publicly available. This document summarizes the existing information and provides context based on chemically related compounds.

Chemical and Physical Properties

This compound is a tertiary alcohol with the molecular formula C12H22O.[1] Basic identifiers and some predicted physical properties are available.

PropertyValueSource
Molecular Formula C12H22OPubChem[1]
Molecular Weight 182.30654 g/mol FlavScents[2]
CAS Number 94201-34-0FlavScents[2]
Boiling Point (estimated) 262.61 °C @ 760.00 mm HgFlavScents[2]
Flash Point (estimated) 205.00 °F TCC (96.20 °C)FlavScents[2]
Vapor Pressure (estimated) 0.002000 mmHg @ 25.00 °CFlavScents[2]
logP (o/w) (estimated) 3.654FlavScents[2]
Water Solubility (estimated) 29.19 mg/L @ 25 °CFlavScents[2]

Synthesis and Experimental Protocols

Currently, there are no published, detailed protocols for the synthesis of this compound in the scientific literature. General organic chemistry principles would suggest that its synthesis could potentially be achieved through the Grignard reaction of a suitable ketone with an appropriate alkenyl Grignard reagent, followed by acidic workup. However, without experimental validation, this remains a theoretical pathway.

A logical workflow for a hypothetical synthesis is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Ketone 6-Methylhept-5-en-2-one ReactionStep Grignard Reaction (Anhydrous Diethyl Ether) Ketone->ReactionStep Grignard Vinylmagnesium Bromide Grignard->ReactionStep Workup Aqueous Acidic Workup (e.g., NH4Cl solution) ReactionStep->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Hypothetical Grignard synthesis workflow for this compound.

Biological Activity and Potential Applications

There is a significant lack of data regarding the biological activity of this compound. Research into its effects on cellular pathways, potential therapeutic applications, or toxicity is not currently available in published literature.

However, research on structurally similar terpenoid alcohols has revealed a range of biological activities, which may suggest potential areas of investigation for this compound. For instance, various terpenoids isolated from marine organisms like soft corals have demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[3] It is plausible that this compound could exhibit similar activities, but this would require empirical validation.

A general workflow for screening the biological activity of a novel compound like this compound is presented below.

Biological_Screening_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Models (if warranted) Compound This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, Kirby-Bauer) Compound->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) Compound->AntiInflammatory Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cytotoxicity->Signaling Antimicrobial->Signaling AntiInflammatory->Signaling AnimalModel Animal Models of Disease Signaling->AnimalModel

Caption: General workflow for the biological screening of a novel chemical compound.

Conclusion and Future Directions

This compound remains an understudied chemical entity. The lack of available research presents an opportunity for novel investigations into its synthesis, chemical properties, and biological activities. Future research should focus on developing a reliable synthetic route to obtain sufficient quantities for study. Subsequently, a broad-based biological screening could uncover potential applications in areas such as antimicrobial or anti-inflammatory research, similar to other known terpenoids. Researchers interested in this molecule should begin with fundamental chemical synthesis and characterization, followed by systematic in vitro screening to guide further investigation.

References

Application Notes and Protocols for the Derivatization of 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2,4,8-trimethylnona-1,7-dien-4-ol, a tertiary allylic alcohol. The following sections describe two primary derivatization reactions: oxidative transposition via the Babler-Dauben oxidation and esterification of the tertiary hydroxyl group. These protocols are intended to serve as a guide for the synthesis of novel derivatives for further study in various research and development applications.

Oxidative Transposition: Babler-Dauben Oxidation

The Babler-Dauben oxidation is a reliable method for the 1,3-oxidative transposition of tertiary allylic alcohols to the corresponding α,β-unsaturated ketones. This reaction typically employs pyridinium chlorochromate (PCC) as the oxidant and proceeds through a[1][1]-sigmatropic rearrangement of the intermediate chromate ester.

Reaction Principle

The tertiary alcohol reacts with PCC to form a chromate ester, which then undergoes a[1][1]-sigmatropic rearrangement. Subsequent oxidation of the rearranged intermediate yields the α,β-unsaturated ketone, 2,4,8-trimethylnona-1,6-dien-3-one.

Babler_Dauben_Reaction cluster_reactants Reactants cluster_products Products Reactant This compound Product 2,4,8-Trimethylnona-1,6-dien-3-one Reactant->Product Oxidative Transposition Byproduct Reduced Chromium Species PCC Pyridinium Chlorochromate (PCC)

Caption: Babler-Dauben Oxidation of this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Babler-Dauben oxidation of tertiary allylic alcohols.

ParameterValue/RangeNotes
Substrate This compound1.0 equivalent
Reagent Pyridinium Chlorochromate (PCC)1.5 - 2.0 equivalents
Solvent Dichloromethane (DCM), anhydrous~0.1 M concentration of the substrate
Reaction Temperature Room Temperature (20-25 °C)The reaction is typically not heated.
Reaction Time 2 - 12 hoursMonitor by Thin Layer Chromatography (TLC) for completion.
Typical Yield 70 - 85%Yields can vary based on the purity of reactants and reaction scale.
Experimental Protocol

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for filtration

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 eq.) and Celite® (or silica gel, approximately 1 g per gram of PCC) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 eq.) in anhydrous DCM.

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4,8-trimethylnona-1,6-dien-3-one.

Babler_Dauben_Workflow A 1. Prepare Suspension of PCC and Celite in DCM B 2. Add Substrate Solution in DCM A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Dilute with Diethyl Ether and Filter C->D E 5. Concentrate Filtrate D->E F 6. Purify by Column Chromatography E->F G Pure Product F->G Acetylation_Reaction cluster_reactants Reactants cluster_products Products Reactant This compound Product 2,4,8-Trimethylnona-1,7-dien-4-yl acetate Reactant->Product Acetylation Byproduct Pyridinium Acetate Ac2O Acetic Anhydride Pyridine Pyridine (catalyst) Ti_Esterification_Reaction cluster_reactants Reactants cluster_products Products Reactant1 This compound Product Corresponding Ester Reactant1->Product Esterification Byproduct Water Reactant2 Carboxylic Acid (e.g., Acetic Acid) Catalyst Titanium(IV) Isopropoxide Esterification_Workflow cluster_acetylation Acetylation Workflow cluster_ti_catalyzed Titanium-Catalyzed Esterification Workflow A1 1. Dissolve Substrate in Pyridine A2 2. Add Acetic Anhydride at 0 °C A1->A2 A3 3. Stir at Room Temperature A2->A3 A4 4. Aqueous Work-up A3->A4 A5 5. Dry and Concentrate A4->A5 A6 6. Purify (optional) A5->A6 B1 1. Combine Reactants and Catalyst B2 2. Heat (Conventional or Microwave) B1->B2 B3 3. Monitor Reaction B2->B3 B4 4. Aqueous Work-up B3->B4 B5 5. Dry and Concentrate B4->B5 B6 6. Purify B5->B6

References

Application Notes and Protocols for 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and proposed experimental protocols for the synthesis and study of the tertiary allylic alcohol, 2,4,8-Trimethylnona-1,7-dien-4-ol. Due to a lack of specific published experimental data for this exact molecule, the following protocols are based on well-established principles of organic synthesis, particularly the Grignard reaction with α,β-unsaturated ketones.

Compound Profile

PropertyValueSource
Molecular Formula C12H22OPubChem[1]
Molecular Weight 182.31 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 94201-34-0FlavScents[2]
Boiling Point (Est.) 262.61 °C at 760 mm HgFlavScents[2]
Flash Point (Est.) 205.00 °F (96.20 °C)FlavScents[2]
LogP (o/w) (Est.) 3.654FlavScents[2]
Water Solubility (Est.) 29.19 mg/L at 25 °CFlavScents[2]

Proposed Synthesis Protocol: Grignard Addition to an α,β-Unsaturated Ketone

A plausible and efficient method for the synthesis of this compound is the 1,2-addition of a vinyl Grignard reagent to an appropriate α,β-unsaturated ketone. This approach is a standard method for the formation of tertiary allylic alcohols.

Reaction Principle: The nucleophilic carbon of the vinyl Grignard reagent will preferentially attack the electrophilic carbonyl carbon of the ketone in a 1,2-addition fashion, leading to the desired tertiary alcohol after acidic workup.

Proposed Reaction Scheme:

Synthesis ketone 6,8-Dimethylnona-6-en-3-one intermediate Magnesium Alkoxide Intermediate ketone->intermediate + grignard Vinylmagnesium Bromide in THF grignard->intermediate + product This compound intermediate->product workup Aqueous Acidic Workup (e.g., NH4Cl) workup->product

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

  • 6,8-Dimethylnona-6-en-3-one (Starting Ketone)

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 6,8-Dimethylnona-6-en-3-one dissolved in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cooling: The flask is cooled to 0 °C using an ice bath.

  • Grignard Addition: Vinylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the ketone over a period of 30-60 minutes. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C to decompose the intermediate magnesium alkoxide and any unreacted Grignard reagent.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Expected Data and Characterization:

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Outcome
¹H NMR Peaks corresponding to vinyl protons, methyl groups, methylene protons, and the hydroxyl proton. Chemical shifts and coupling constants should be consistent with the proposed structure.
¹³C NMR Signals for the quaternary alcohol carbon, vinyl carbons, and aliphatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (182.31 g/mol ).
FT-IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch, and peaks corresponding to C=C and C-O stretching.
Purity (GC-MS) Determination of the percentage purity of the final compound.

Potential Applications and Further Research

While specific applications for this compound are not well-documented, tertiary allylic alcohols are a valuable class of compounds in organic synthesis and can serve as intermediates in the synthesis of more complex molecules. Potential areas for investigation include:

  • Natural Product Synthesis: As a building block for the synthesis of complex natural products.

  • Fragrance and Flavor Chemistry: Many terpenoid alcohols have applications in the fragrance industry.

  • Pharmaceutical Research: As a scaffold for the development of new bioactive molecules.

Workflow for Investigating Biological Activity

ResearchWorkflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_development Lead Development synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) characterization->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar in_vivo In Vivo Studies (Animal Models) sar->in_vivo

Caption: A potential workflow for the biological evaluation of the synthesized compound.

This proposed workflow outlines a logical progression from synthesis and purification to biological screening and potential lead development for researchers interested in exploring the applications of this compound.

References

Application Note: Quantification of 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,8-Trimethylnona-1,7-dien-4-ol is a tertiary alcohol and a volatile terpenoid compound of interest in various fields, including flavor and fragrance chemistry, and the study of natural products. Accurate quantification of this analyte in complex matrices such as plant extracts, essential oils, or biological samples is crucial for quality control, efficacy studies, and understanding its biochemical role. This document provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted technique for the analysis of volatile and semi-volatile compounds.[1][2][3]

The methodologies outlined below offer a starting point for method development and validation, which should be tailored to the specific sample matrix and research objectives.

Principle of Analysis

The quantification of this compound is primarily achieved using Gas Chromatography (GC) for separation, coupled with Mass Spectrometry (MS) for detection and quantification.[4] The GC separates volatile compounds based on their boiling points and interaction with a stationary phase within a capillary column.[3] Following separation, the MS detector ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative identification and quantitative data. For enhanced sensitivity and selectivity, especially in complex matrices, quantification is performed in Selected Ion Monitoring (SIM) mode.[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. The goal is to efficiently extract the analyte while minimizing co-extraction of interfering substances.[2]

Protocol 3.1.1: Solvent Extraction for Plant Materials

This protocol is suitable for dried or fresh plant leaves, flowers, or stems.

  • Homogenization: Weigh approximately 1-2 g of the plant material. If fresh, flash-freeze with liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered sample to a glass vial. Add 10 mL of a non-polar organic solvent such as hexane or a mixture of hexane and ethyl acetate (9:1 v/v).[5]

  • Internal Standard (IS): Spike the extraction solvent with an appropriate internal standard (e.g., Dodecane or (±)-linalool-d3) at a known concentration (e.g., 10 µg/mL) to correct for variations in extraction efficiency and injection volume.[1][6]

  • Agitation: Vortex the mixture for 1 minute, followed by sonication in an ultrasonic bath for 15-20 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes to pellet the solid material.

  • Filtration: Carefully transfer the supernatant to a clean vial, passing it through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 3.1.2: High-Temperature Headspace Sampling for Liquids and Solids

This method is ideal for analyzing volatile compounds in vaping liquids or solid materials, as it minimizes matrix interference.[2][6]

  • Sample Aliquoting: Place a precisely weighed amount of the sample (e.g., 10-50 mg of solid or 5-10 µL of liquid) into a 20 mL headspace vial.

  • Solvent Addition: Add a high-boiling point solvent, such as glycerol, to the vial.[6]

  • Internal Standard (IS): Spike the sample with a suitable internal standard.

  • Incubation: Seal the vial and place it in the headspace autosampler. Incubate the vial at a high temperature (e.g., 180 °C) for a set period (e.g., 15 minutes) to allow the volatile analytes to partition into the headspace.[6]

  • Injection: The automated system injects a specific volume of the vapor phase (headspace) directly into the GC injector.

GC-MS Instrumentation and Conditions

The following parameters serve as a robust starting point for method development.

Parameter Condition Rationale / Reference
Gas Chromatograph Agilent 7890 series or equivalentA widely used system for terpenoid analysis.[1]
Mass Spectrometer Agilent 5975 N MSD or equivalentProvides reliable mass detection for quantification.[1]
Column ZB-5 or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)A 5% phenylpolysiloxane column offers good selectivity for terpenes.[1]
Injector Split/SplitlessAllows for both high and low concentration samples.
Injector Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace analysis.[1]
Injector Temperature 280 °CEnsures rapid volatilization of the analyte.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[1][7]
Oven Program Initial: 50°C (hold 1 min), Ramp 1: 7°C/min to 180°C, Ramp 2: 50°C/min to 300°C (hold 5 min)A typical program to separate a wide range of terpenoids.[1]
MS Transfer Line 280 °CPrevents condensation of analytes.[1]
Ion Source Temp. 230 °CStandard temperature for electron impact ionization.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.[7]
Acquisition Mode Full Scan (40-250 m/z) for identification; SIM for quantificationFull scan identifies compounds; SIM provides higher sensitivity for target analytes.[1]
SIM Ions (Proposed) m/z 69, 81, 95, 121 (Quantifier), 164 (M-18)Based on common fragmentation of terpenoid alcohols (loss of water, alkyl groups). Must be confirmed with a pure standard.
Calibration and Quantification
  • Stock Solution: Prepare a stock solution of this compound certified reference standard (e.g., 1 mg/mL) in hexane.

  • Calibration Standards: Create a series of calibration standards by serial dilution of the stock solution, ranging from approximately 0.1 µg/mL to 50 µg/mL.

  • Internal Standard: Spike each calibration standard and all samples with the internal standard at the same concentration.

  • Calibration Curve: Inject the calibration standards into the GC-MS system. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: Analyze the prepared samples. The concentration of this compound in the samples is determined by interpolating the peak area ratio from the calibration curve.

Data and Performance Characteristics

The following table summarizes typical performance characteristics for terpenoid quantification methods. These values should be established during in-house method validation.

Parameter Typical Value Reference
Linearity (R²) > 0.998[1]
Limit of Detection (LOD) 10 - 30 ng[1]
Limit of Quantification (LOQ) 30 - 100 ngDerived from typical LODs.
Accuracy (Recovery %) 75 - 110%[6]
Precision (RSD %) < 15%[6]

Visualized Workflows

The following diagrams illustrate the analytical workflow and the logical decisions involved in the quantification process.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plant Material) Homogenize Homogenization (Grinding/Weighing) Sample->Homogenize Spike_IS Spike with Internal Standard Homogenize->Spike_IS Extract Solvent Extraction / Headspace Incubation Spike_IS->Extract Filter Centrifugation & Filtration Extract->Filter GCMS GC-MS Analysis Filter->GCMS Integration Peak Integration & Identification GCMS->Integration Quantify Concentration Calculation Integration->Quantify Calibration Calibration Curve Generation Calibration->Quantify Report Final Report Quantify->Report

Caption: General workflow for the quantification of this compound.

G cluster_matrix Sample Matrix cluster_extraction Extraction Method cluster_analysis Primary Analysis Technique Solid Solid (e.g., Plant Tissue) Solvent Solvent Extraction Solid->Solvent Headspace Headspace Solid->Headspace Liquid Liquid (e.g., Essential Oil) Liquid->Solvent Liquid->Headspace GCMS GC-MS Solvent->GCMS Headspace->GCMS

Caption: Decision logic for selecting an appropriate analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,4,8-Trimethylnona-1,7-dien-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 2,4,8-Trimethylnona-1,7-dien-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with 6-methyl-5-hepten-2-one. This reaction targets the carbonyl group of the ketone to form the desired tertiary alcohol.

Q2: What are the critical parameters to control for maximizing the yield of the Grignard reaction?

A2: Maximizing the yield requires strict control over several parameters:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents (typically THF or diethyl ether) must be used.

  • Reagent Quality: The magnesium turnings should be fresh and activated. The vinyl halide used to prepare the Grignard reagent should be pure.

  • Temperature: The reaction temperature should be carefully controlled, typically starting at a low temperature (e.g., 0°C) during the addition of the ketone to the Grignard reagent to minimize side reactions.

  • Addition Rate: A slow, dropwise addition of the ketone to the Grignard reagent is crucial to prevent overheating and reduce the formation of byproducts.

  • Lewis Acid Catalysis: The addition of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or cerium chloride (CeCl₃), can significantly improve the reaction yield and selectivity.

Q3: What are the likely side products in this synthesis?

A3: Potential side products can include:

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the recovery of starting material after workup.

  • Wurtz Coupling: Coupling of the vinyl Grignard reagent with the starting vinyl halide can occur.

  • 1,4-Conjugate Addition: If the ketone substrate has α,β-unsaturation, 1,4-addition can compete with the desired 1,2-addition to the carbonyl group. However, 6-methyl-5-hepten-2-one is not an α,β-unsaturated ketone.

  • Dehydration of the Product: The tertiary alcohol product can be susceptible to dehydration under acidic workup conditions, leading to the formation of dienes.

Q4: How can the final product be purified effectively?

A4: Purification of this compound typically involves:

  • Aqueous Workup: Careful quenching of the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is preferred over strong acids to minimize dehydration of the tertiary alcohol product.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.

  • Washing: The organic layer should be washed with brine to remove water.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography: Column chromatography on silica gel is often necessary to separate the desired product from unreacted starting materials and side products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent due to moisture. 2. Poor quality of magnesium or vinyl halide. 3. Incomplete reaction.1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. 2. Use fresh, activated magnesium turnings (e.g., by grinding or using a small amount of iodine). Use purified vinyl halide. 3. Increase reaction time or gently warm the reaction mixture after the initial addition.
High Amount of Unreacted Starting Ketone 1. Insufficient Grignard reagent. 2. Grignard reagent consumed by side reactions (e.g., reaction with moisture). 3. Steric hindrance.1. Use a slight excess of the Grignard reagent (e.g., 1.1-1.5 equivalents). 2. Re-check for anhydrous conditions. 3. Consider using a Lewis acid catalyst (e.g., CeCl₃) to enhance the reactivity of the carbonyl group.
Formation of a Significant Amount of Byproducts 1. Reaction temperature too high. 2. Rapid addition of the ketone. 3. Acidic workup causing dehydration.1. Maintain a low temperature (e.g., 0°C) during the addition. 2. Add the ketone solution dropwise with vigorous stirring. 3. Use a buffered aqueous workup with saturated NH₄Cl solution.
Difficulty in Purifying the Product 1. Co-elution of product and impurities during chromatography. 2. Product is an oil and difficult to crystallize.1. Optimize the solvent system for column chromatography (e.g., using a gradient of ethyl acetate in hexanes). 2. If the product is an oil, ensure thorough removal of solvent under high vacuum. Distillation under reduced pressure may be an option if the product is thermally stable.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on Linalool Synthesis Yield (Analogous Reaction)
EntryLewis Acid CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1None-1243
2ZnCl₂5385
3CeCl₃5392

Data is analogous from a patent for a similar reaction (synthesis of linalool) and illustrates the potential for yield improvement.[1]

Experimental Protocols

Protocol 1: Preparation of Vinylmagnesium Bromide (Grignard Reagent)
  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Slowly add a small amount of vinyl bromide dissolved in anhydrous THF from the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the start of the reaction.

  • Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Synthesis of this compound
  • Cool the prepared vinylmagnesium bromide solution to 0°C in an ice bath.

  • If using a Lewis acid catalyst, add anhydrous CeCl₃ (0.05 equivalents) to the Grignard solution and stir for 30 minutes.

  • Dissolve 6-methyl-5-hepten-2-one (1 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the cooled Grignard reagent via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification prep1 Activate Mg with Iodine in Anhydrous THF prep2 Slowly add Vinyl Bromide prep1->prep2 prep3 Reflux to complete formation prep2->prep3 react1 Cool Grignard Reagent to 0°C prep3->react1 react2 Add Lewis Acid Catalyst (optional) react1->react2 react3 Dropwise addition of 6-methyl-5-hepten-2-one react2->react3 react4 Warm to RT and stir react3->react4 workup1 Quench with sat. NH4Cl (aq) react4->workup1 workup2 Extract with Et2O workup1->workup2 workup3 Wash, Dry, and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 final_product final_product workup4->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Moisture Contamination start->cause1 cause2 Inactive Reagents start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Side Reactions start->cause4 sol1 Ensure Anhydrous Conditions (Flame-dry glassware, use dry solvents) cause1->sol1 sol2 Activate Mg, Use Pure Halide cause2->sol2 sol3 Optimize Temperature Control (e.g., 0°C during addition) cause3->sol3 sol4 Use Lewis Acid Catalyst Slow Addition Rate cause4->sol4 sol5 Use Buffered Workup (NH4Cl) cause4->sol5

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2,4,8-Trimethylnona-1,7-dien-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this tertiary allylic alcohol.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low yield of this compound after synthesis and workup.

Possible Causes & Solutions:

  • Incomplete Grignard Reaction: The synthesis of this compound, likely via a Grignard reaction, may not have gone to completion.

    • Troubleshooting:

      • Ensure all glassware was rigorously dried to prevent quenching of the Grignard reagent.

      • Confirm the quality of the magnesium turnings; they should be shiny and activated if necessary.

      • Verify the concentration of the Grignard reagent through titration before use.

      • Consider extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., gentle reflux in THF).

  • Side Reactions: Competing side reactions can significantly reduce the yield of the desired product.

    • Troubleshooting:

      • Enolization of the ketone: If the Grignard reagent is too bulky or the ketone is sterically hindered, the Grignard can act as a base, leading to enolization. Use a less hindered Grignard reagent if possible.

      • Reduction of the ketone: This can occur if the Grignard reagent has a beta-hydride.

      • Wurtz coupling: Reaction of the Grignard reagent with unreacted alkyl halide. Ensure slow addition of the alkyl halide during Grignard formation.

  • Product Loss During Workup: The workup procedure is critical for maximizing yield.

    • Troubleshooting:

      • Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction. This is generally milder than strong acids and can help to minimize acid-catalyzed degradation of the tertiary allylic alcohol.

      • Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover all the product. Perform multiple extractions for best results.

Problem 2: Presence of significant impurities in the purified product, as indicated by GC-MS or NMR.

Possible Impurities & Purification Strategies:

  • Unreacted Starting Materials: Ketone or alkyl halide starting materials may remain.

    • Purification: Column chromatography is effective for separating the more polar alcohol product from the less polar starting materials.

  • Byproducts from Side Reactions: As mentioned above, enolization or reduction byproducts may be present.

    • Purification: These byproducts often have different polarities from the desired alcohol and can typically be separated by column chromatography.

  • Degradation Products: Tertiary allylic alcohols can be sensitive to acidic conditions and may undergo rearrangement or elimination.

    • Purification: Avoid acidic conditions during workup and purification. Use a neutralized silica gel for column chromatography or consider using a different stationary phase like alumina.

Problem 3: Difficulty in separating the product from impurities using column chromatography.

Troubleshooting Column Chromatography:

  • Improper Solvent System: The choice of eluent is crucial for good separation.

    • Solution:

      • Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired product.

      • A common solvent system for compounds of this polarity is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

  • Column Overloading: Applying too much crude product to the column will result in poor separation.

    • Solution: As a general rule, use a ratio of at least 50:1 (w/w) of silica gel to crude product.

  • Co-elution of Impurities: An impurity may have a similar polarity to the product.

    • Solution:

      • Try a different solvent system.

      • Consider using a different stationary phase (e.g., alumina, or a bonded-phase silica).

      • If the impurity is volatile, distillation under reduced pressure may be an option before or after chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound?

A1: this compound is a tertiary allylic alcohol. A common and effective method for its synthesis is the Grignard reaction. This would likely involve the reaction of a suitable ketone with a vinyl Grignard reagent, or the reaction of an ester with two equivalents of a vinyl Grignard reagent.

Q2: What are the main stability concerns for this compound during purification?

A2: As a tertiary allylic alcohol, the primary stability concern is its susceptibility to acid-catalyzed rearrangement or dehydration. It is therefore crucial to avoid strongly acidic conditions during the workup and purification steps.

Q3: What analytical techniques are most suitable for assessing the purity of this compound?

A3: The most common and effective techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for volatile compounds like this compound. It provides information on both the purity (from the chromatogram) and the identity of the components (from the mass spectra).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity and to determine the appropriate solvent system for column chromatography.

Q4: Can I purify this compound by distillation?

A4: Distillation under reduced pressure (vacuum distillation) can be a viable purification method for volatile alcohols. However, care must be taken as prolonged heating, even under vacuum, can potentially lead to degradation. It is often used to remove low-boiling impurities before a final purification step like column chromatography.

Data Presentation

Table 1: Typical GC-MS Parameters for Terpenoid Alcohol Analysis

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z

Table 2: Example TLC Data for Purification of a Tertiary Allylic Alcohol

Solvent System (Hexanes:Ethyl Acetate)Rf of Starting KetoneRf of Tertiary Allylic AlcoholRf of Non-polar Impurity
95:50.80.40.9
90:100.70.30.8
80:200.60.20.7

Experimental Protocols

Protocol 1: General Workup Procedure for a Grignard Reaction to Synthesize this compound

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.

  • Continue stirring until the magnesium salts are dissolved or form a fine suspension.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether (or another suitable organic solvent).

  • Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Column Chromatography Purification of this compound

  • Prepare the column:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow it to pack, draining the solvent. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Load the sample:

    • Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel.

  • Elute the column:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the desired product.

  • Isolate the product:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Grignard Reaction workup Aqueous Workup (NH4Cl) start->workup extraction Solvent Extraction workup->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration (Rotovap) drying->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure Product Isolation chromatography->pure_product gcms GC-MS Analysis chromatography->gcms Purity Check nmr NMR Analysis chromatography->nmr Structure Verification

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions degradation Product Degradation start->degradation poor_separation Poor Separation start->poor_separation optimize_reaction Optimize Reaction Conditions incomplete_reaction->optimize_reaction check_reagents Check Reagent Quality incomplete_reaction->check_reagents side_reactions->optimize_reaction mild_workup Use Mild Workup (NH4Cl) degradation->mild_workup optimize_chromatography Optimize Chromatography poor_separation->optimize_chromatography

Caption: Troubleshooting logic for purification challenges of this compound.

Technical Support Center: 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2,4,8-Trimethylnona-1,7-dien-4-ol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a tertiary allylic alcohol, is susceptible to two primary degradation pathways:

  • Acid-Catalyzed Dehydration: The presence of acidic impurities can catalyze the elimination of a water molecule, leading to the formation of a conjugated triene system. Tertiary alcohols are particularly prone to dehydration due to the formation of a stable tertiary carbocation intermediate.[1][2][3][4][5]

  • Oxidation: As an allylic alcohol, the hydroxyl group is activated for oxidation.[6][7][8][9] This can lead to the formation of the corresponding α,β-unsaturated ketone. This process can be initiated by strong oxidizing agents or occur slowly via autoxidation upon exposure to air.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation during storage, it is recommended to:

  • Store under an inert atmosphere: Displace oxygen with an inert gas like argon or nitrogen to prevent oxidation.

  • Use amber glass vials: Protect the compound from light, which can catalyze degradation.

  • Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) can significantly slow down the rates of both dehydration and oxidation.

  • Ensure a neutral pH environment: Avoid contact with acidic or basic surfaces and materials.

Q3: Can I use antioxidants to improve the stability of this compound?

A3: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation. Common antioxidants used in organic chemistry include:

  • Butylated hydroxytoluene (BHT): A hindered phenolic antioxidant that can scavenge free radicals.

  • Butylated hydroxyanisole (BHA): Another phenolic antioxidant that is effective at low concentrations.

  • Tocopherol (Vitamin E): A natural antioxidant that can be used in formulations.

The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and efficacy.

Q4: What analytical techniques can be used to monitor the degradation of this compound?

A4: Several analytical techniques can be employed to assess the purity and detect degradation products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile degradation products such as the dehydrated triene or the oxidized ketone.

  • High-Performance Liquid Chromatography (HPLC): Can be used for non-volatile degradation products and to quantify the parent compound. A UV detector can be effective if the degradation products contain a chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of degradation products and determine the purity of the sample.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak with a shorter retention time in GC analysis. Acid-catalyzed dehydration leading to a more volatile triene.Neutralize the sample with a non-nucleophilic base (e.g., proton sponge). Ensure all glassware and solvents are free of acidic residues.
Development of a yellow color in the sample over time. Oxidation to a conjugated ketone, which may absorb visible light.Store the compound under an inert atmosphere and protect it from light. Consider adding an antioxidant like BHT.
Broadening of the hydroxyl peak in the ¹H NMR spectrum. Presence of acidic or basic impurities catalyzing exchange.Purify the sample using column chromatography with a neutral stationary phase (e.g., silica gel deactivated with triethylamine).
Inconsistent results in biological assays. Degradation of the active compound leading to lower potency.Re-purify the compound before use. Prepare stock solutions fresh and store them under inert gas at low temperatures.

Experimental Protocols

Protocol 1: Inert Atmosphere Storage
  • Place the vial containing this compound in a desiccator or glovebox.

  • Insert a needle connected to a vacuum line and gently evacuate the vial for 1-2 minutes.

  • Switch the needle connection to a line supplying a dry, inert gas (e.g., argon or nitrogen).

  • Backfill the vial with the inert gas.

  • Repeat the vacuum and backfill cycle two more times to ensure a completely inert atmosphere.

  • Seal the vial tightly with a Teflon-lined cap.

  • For long-term storage, wrap the cap with Parafilm® and store at the recommended low temperature.

Protocol 2: Quenching Acidic Impurities
  • Dissolve the sample of this compound in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Add a small amount of a non-nucleophilic, sterically hindered base, such as 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®), in a quantity sufficient to neutralize any trace acidity.

  • Stir the solution for 15-20 minutes at room temperature.

  • The neutralized solution can then be used directly or the solvent can be carefully removed under reduced pressure at a low temperature.

Visualizations

degradation_pathway 2_4_8_trimethylnona_1_7_dien_4_ol This compound dehydration Dehydration Product (Triene) 2_4_8_trimethylnona_1_7_dien_4_ol->dehydration H⁺ -H₂O oxidation Oxidation Product (Ketone) 2_4_8_trimethylnona_1_7_dien_4_ol->oxidation [O]

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Instability Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_impurities Analyze for Impurities (GC-MS, NMR) check_storage->check_impurities No improper_storage Improper Storage check_storage->improper_storage Yes acid_contamination Acidic Contamination check_impurities->acid_contamination Acidic Impurities Detected oxidative_stress Oxidative Stress check_impurities->oxidative_stress Oxidation Products Detected implement_inert Implement Inert Atmosphere & Low Temperature Storage improper_storage->implement_inert neutralize Neutralize with Non-nucleophilic Base acid_contamination->neutralize add_antioxidant Add Antioxidant (e.g., BHT) oxidative_stress->add_antioxidant

Caption: Troubleshooting workflow for compound instability.

References

Technical Support Center: Synthesis of 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,8-Trimethylnona-1,7-dien-4-ol. The primary synthetic route involves the Grignard reaction between a vinylmagnesium halide and 6-methyl-5-hepten-2-one, an α,β-unsaturated ketone. This reaction can present several challenges, primarily related to controlling regioselectivity and minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory synthesis involves the nucleophilic addition of a vinyl Grignard reagent (e.g., vinylmagnesium bromide or vinylmagnesium chloride) to the carbonyl group of 6-methyl-5-hepten-2-one. This is a 1,2-addition reaction to an α,β-unsaturated ketone.

Q2: What are the major potential side reaction products?

The primary side products stem from several competing reactions:

  • 1,4-Conjugate Addition Product: The Grignard reagent can attack the β-carbon of the α,β-unsaturated ketone, leading to the formation of a ketone after workup, instead of the desired tertiary alcohol.

  • Enolization Product: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the recovery of starting material after workup.

  • Reduction Product: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol.

  • Wurtz Coupling Products: Coupling of the vinyl Grignard reagent with itself (to form 1,3-butadiene) or with any unreacted vinyl halide can occur.

Q3: How can I favor the desired 1,2-addition over the 1,4-addition?

Grignard reagents, being hard nucleophiles, inherently favor 1,2-addition.[1][2] However, the reaction conditions can influence the outcome. Lower reaction temperatures generally favor the kinetically controlled 1,2-addition product. The use of certain additives, such as cerium(III) chloride (Luche reduction conditions), can also enhance 1,2-selectivity, although this is more common for reducing agents, the principle of altering the electrophilicity of the carbonyl can be relevant.

Q4: What are the critical experimental parameters to control?

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents (typically THF or diethyl ether) must be used.

  • Temperature: The reaction should be initiated at a low temperature (e.g., 0 °C or below) and maintained at a controlled temperature throughout the addition of the ketone to minimize side reactions.

  • Rate of Addition: Slow, dropwise addition of the ketone solution to the Grignard reagent is crucial to control the reaction exotherm and prevent localized high concentrations that can promote side reactions.

  • Quality of Magnesium: Use of high-quality, fresh magnesium turnings is essential for the efficient formation of the Grignard reagent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Inactive Grignard reagent due to moisture or oxygen contamination. 2. Poor quality of magnesium. 3. Insufficient reaction time or temperature.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. 2. Use fresh, shiny magnesium turnings. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane. 3. After the addition of the ketone, allow the reaction to stir at room temperature for several hours or overnight to ensure completion.
High proportion of 1,4-addition byproduct 1. Elevated reaction temperature. 2. Steric hindrance around the carbonyl group.1. Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the ketone. 2. While difficult to alter the substrate, ensuring slow addition and low temperature can help favor the kinetic 1,2-product.
Recovery of a significant amount of starting ketone 1. Enolization of the ketone by the Grignard reagent. 2. Incomplete reaction.1. Use a less sterically hindered Grignard reagent if possible (not applicable for vinyl Grignard). Ensure a sufficient excess of the Grignard reagent. 2. Increase the reaction time and/or allow the reaction to warm to room temperature after the initial low-temperature addition.
Presence of a significant amount of a secondary alcohol Reduction of the ketone by the Grignard reagent.This is more likely with Grignard reagents containing β-hydrogens. While vinyl Grignard does not have this issue, impurities in the starting materials or Grignard reagent could be a cause. Ensure the purity of the vinyl halide used to prepare the Grignard reagent.
Formation of a white precipitate during workup that is difficult to separate Formation of magnesium salts.Use a saturated aqueous solution of ammonium chloride for the workup instead of water alone. This helps to dissolve the magnesium salts and facilitates separation of the organic and aqueous layers.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Vinyl bromide or vinyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • 6-methyl-5-hepten-2-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Vinyl Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of vinyl bromide in anhydrous THF.

    • Add a small portion of the vinyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux.

    • Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 6-methyl-5-hepten-2-one:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 6-methyl-5-hepten-2-one in anhydrous THF in the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Synthesis_Workflow cluster_Grignard_Formation Grignard Reagent Formation cluster_Reaction Grignard Addition cluster_Workup Work-up & Purification Mg Magnesium Turnings Grignard Vinylmagnesium Bromide Mg->Grignard VinylHalide Vinyl Bromide in THF VinylHalide->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Ketone 6-methyl-5-hepten-2-one in THF Ketone->Alkoxide Quench Quench with aq. NH4Cl Alkoxide->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Side_Reactions cluster_Products Potential Products Reactants Vinyl Grignard + 6-methyl-5-hepten-2-one DesiredProduct 1,2-Addition Product (Desired Alcohol) Reactants->DesiredProduct Favored SideProduct1 1,4-Addition Product (Ketone) Reactants->SideProduct1 Side Reaction SideProduct2 Enolization (Starting Ketone) Reactants->SideProduct2 Side Reaction SideProduct3 Reduction Product (Secondary Alcohol) Reactants->SideProduct3 Side Reaction SideProduct4 Wurtz Coupling (e.g., 1,3-Butadiene) Reactants->SideProduct4 Side Reaction

Caption: Potential reaction pathways and side products.

References

Technical Support Center: Analysis of 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method refinement of 2,4,8-Trimethylnona-1,7-dien-4-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification and identification of this compound?

A1: Given that this compound is a volatile, relatively non-polar terpene alcohol, the primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, and High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) for quantification.

  • GC-MS is well-suited for volatile and semi-volatile compounds, offering excellent separation and structural identification.[1][2][3]

  • HPLC can be employed for less volatile samples or when derivatization is not desirable. A reversed-phase method would be a typical starting point.

Q2: How should I prepare a sample of this compound for GC-MS analysis?

A2: Sample preparation is crucial for accurate analysis. For a relatively pure standard, simple dilution in a volatile organic solvent like hexane or dichloromethane is sufficient.[2] For more complex matrices, the following techniques can be considered:

  • Liquid-Liquid Extraction (LLE): To separate the analyte from a liquid matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analyte.[1][2]

  • Headspace Analysis (Static or Dynamic): Ideal for isolating volatile compounds from a solid or liquid matrix without injecting the entire sample, which can protect the GC system from non-volatile residues.[2]

Q3: What are the common causes of peak tailing when analyzing this compound by GC?

A3: Peak tailing for an alcohol like this compound is often due to active sites in the GC system. The hydroxyl group can interact with silanol groups in the injector liner or the column.[4] Common causes and solutions are summarized below:

CauseSolution
Active sites in the injector liner Use a deactivated liner and change it regularly.
Column contamination Trim the first few centimeters of the column.[5]
Column degradation Condition the column or replace it if necessary.
Low injector temperature Increase the injector temperature to ensure complete volatilization.

Q4: I am observing co-elution of peaks in my HPLC analysis. How can I improve the resolution?

A4: Co-elution occurs when two or more compounds elute from the column at the same time.[6] To improve resolution, you can adjust the following parameters:

ParameterAdjustment
Mobile Phase Composition Alter the solvent ratio to change the elution strength. For reversed-phase, increasing the aqueous portion will generally increase retention time.
Stationary Phase Switch to a column with a different selectivity (e.g., from C18 to a phenyl-hexyl or C8 column).
Flow Rate Lowering the flow rate can sometimes improve separation, though it will increase the run time.
Temperature Changing the column temperature can affect the selectivity of the separation.

Troubleshooting Guides

GC-MS Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
No Peak Detected No injection, incorrect injector temperature, leak in the system.Verify syringe functionality, check injector temperature, perform a leak check.
Poor Peak Shape (Fronting) Column overload, incompatible solvent.Dilute the sample, ensure the sample is dissolved in a solvent compatible with the stationary phase.
Low Sensitivity/Poor Signal Sample degradation, incorrect MS settings, contaminated ion source.Use a fresh sample, optimize MS parameters (e.g., ionization energy), clean the ion source.
Baseline Noise Contaminated carrier gas, column bleed, contaminated detector.Use high-purity gas with traps, condition the column, clean the detector.
HPLC Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
Irregular Peak Shapes Column void, partially blocked frit, co-elution.Replace the column, replace the frit, adjust mobile phase or change column to improve resolution.
Fluctuating Baseline Air bubbles in the pump or detector, mobile phase not mixed well.Degas the mobile phase, prime the pump, ensure proper mobile phase mixing.
Pressure Fluctuations Leaks, faulty pump seals, air in the pump.Check for leaks at all fittings, replace pump seals, prime the pump.
Retention Time Drift Change in mobile phase composition, column temperature fluctuation, column aging.Prepare fresh mobile phase, use a column oven for temperature control, replace the column.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in hexane.

    • Create a series of dilutions for a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • GC-MS Parameters:

ParameterSetting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Protocol 2: HPLC-UV Analysis of this compound
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Create a series of dilutions for a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • HPLC Parameters:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 210 nm

Visualizations

GC_Troubleshooting_Workflow Start Problem Observed in GC Chromatogram PeakShape Poor Peak Shape? Start->PeakShape Tailing Tailing? PeakShape->Tailing Yes NoPeak No Peak? PeakShape->NoPeak No Fronting Fronting? Tailing->Fronting No CheckLiner Check/Replace Injector Liner Tailing->CheckLiner Yes DiluteSample Dilute Sample Fronting->DiluteSample Yes End Problem Resolved Fronting->End No CheckInjection Verify Injection NoPeak->CheckInjection Yes NoPeak->End No TrimColumn Trim Column CheckLiner->TrimColumn TrimColumn->End CheckTemp Check Injector Temperature CheckTemp->End DiluteSample->End CheckSystem Check for Leaks CheckInjection->CheckSystem CheckSystem->CheckTemp

Caption: GC Troubleshooting Workflow for Peak Issues.

HPLC_Method_Development Start Start Method Development SelectColumn Select Column (e.g., C18) Start->SelectColumn InitialMobilePhase Initial Mobile Phase (e.g., 70:30 ACN:H2O) SelectColumn->InitialMobilePhase RunAnalysis Run Analysis InitialMobilePhase->RunAnalysis Evaluate Evaluate Resolution and Peak Shape RunAnalysis->Evaluate OptimizeMobilePhase Optimize Mobile Phase Ratio Evaluate->OptimizeMobilePhase Not Acceptable FinalMethod Final Method Evaluate->FinalMethod Acceptable OptimizeMobilePhase->RunAnalysis ChangeColumn Change Column Selectivity OptimizeMobilePhase->ChangeColumn No Improvement ChangeColumn->RunAnalysis

Caption: HPLC Method Development Logic.

References

Technical Support Center: Analysis of 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,8-Trimethylnona-1,7-dien-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

A1: The primary challenges in analyzing this acyclic tertiary terpene alcohol stem from its chemical properties. These include its volatility, thermal sensitivity, and potential for co-elution with structurally similar compounds in complex matrices.[1][2] Its susceptibility to degradation at high temperatures can lead to the formation of artifacts, complicating accurate quantification.[2]

Q2: Which analytical technique is most suitable for the quantitative analysis of this compound?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the quantitative analysis of this compound.[3] This technique offers the necessary sensitivity and selectivity to resolve it from other components in a mixture. For enhanced selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed.

Q3: How should samples containing this compound be handled and stored to ensure stability?

A3: Due to its volatility, proper sample handling and storage are critical. Samples should be kept in tightly sealed vials at low temperatures (e.g., frozen) to minimize analyte loss.[1] It is also advisable to minimize light exposure and moisture to prevent degradation.[1] When preparing samples, it is recommended to keep both samples and solvents chilled.[1]

Q4: What is the expected Kovats retention index for this compound?

Troubleshooting Guides

GC-MS Analysis Issues

Q: I am observing significant peak tailing for this compound. What are the possible causes and solutions?

A: Peak tailing for polar compounds like alcohols is a common issue in GC analysis. The primary causes and their respective solutions are outlined below.

  • Cause 1: Active Sites in the GC System: The free silanol groups in the injector liner, column, or packing material can interact with the hydroxyl group of the analyte, causing peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If the column has been in use for a while, trimming a small portion (e.g., 10-20 cm) from the inlet side can remove accumulated non-volatile residues and active sites.

  • Cause 2: Sub-optimal Injection Parameters: A slow injection speed or an injector temperature that is too low can lead to poor sample vaporization and peak tailing.

    • Solution: Ensure a fast injection speed. Optimize the injector temperature to ensure complete and rapid vaporization without causing thermal degradation.

  • Cause 3: Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites.

    • Solution: Regularly bake out the column at its maximum recommended temperature. If contamination is severe, solvent rinsing of the column may be necessary.

  • Cause 4: Inappropriate Flow Rate: A carrier gas flow rate that is too low can lead to increased band broadening and peak tailing.

    • Solution: Optimize the carrier gas flow rate for your column dimensions to ensure optimal efficiency.

Q: I am having difficulty resolving this compound from other isomeric terpenes. How can I improve the resolution?

A: Co-elution of isomers is a frequent challenge in terpene analysis. Here are some strategies to improve resolution:

  • Strategy 1: Optimize the GC Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting compounds.

  • Strategy 2: Use a More Selective GC Column: While a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is often used, a more polar column (e.g., a wax column) can provide different selectivity for polar analytes like alcohols.

  • Strategy 3: Employ a Longer GC Column: Increasing the column length enhances the overall number of theoretical plates, which can lead to better resolution.

  • Strategy 4: Utilize Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): If baseline resolution cannot be achieved, using MS in SIM or MS/MS in MRM mode can allow for selective detection and quantification of the target analyte based on its specific mass fragments, even if it co-elutes with other compounds.

Sample Preparation Issues

Q: I am experiencing low recovery of this compound from my sample matrix. What could be the reason and how can I improve it?

A: Low recovery is often due to the volatility of the analyte or matrix effects.

  • Cause 1: Analyte Loss During Sample Preparation: The volatility of this compound can lead to significant loss during sample preparation steps like extraction and concentration.

    • Solution: Perform all sample preparation steps at reduced temperatures. Use gentle evaporation techniques, such as a stream of nitrogen in an ice bath, to concentrate extracts.[5]

  • Cause 2: Matrix Effects: The sample matrix can interfere with the extraction and/or detection of the analyte.

    • Solution 1: Employ a more selective sample preparation technique like Solid-Phase Microextraction (SPME). Headspace SPME is particularly useful for volatile compounds as it minimizes the introduction of non-volatile matrix components into the GC system.

    • Solution 2: Use matrix-matched calibration standards to compensate for any signal suppression or enhancement caused by the matrix.

    • Solution 3: The "salting-out" effect can be used to increase the volatility of the analyte in aqueous samples. Adding salt (e.g., NaCl) to the sample can drive the analyte into the headspace for more efficient extraction by SPME.

Quantitative Data Summary

Table 1: Estimated GC-MS Parameters for this compound Analysis

ParameterValue/RangeNotes
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A non-polar column is a good starting point.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and capacity.
Injector Temperature 250 °COptimize to ensure vaporization without degradation.
Oven Program 50 °C (hold 2 min), then 5 °C/min to 280 °C (hold 5 min)A starting point; adjust ramp rate for optimal resolution.
Carrier Gas HeliumMaintain a constant flow rate (e.g., 1.0 - 1.2 mL/min).
Injection Mode Splitless or Split (adjust ratio as needed)Splitless for trace analysis, split for higher concentrations.
MS Transfer Line Temp. 280 °CPrevent condensation of the analyte.
MS Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Energy 70 eVStandard for generating reproducible mass spectra.
Mass Scan Range m/z 40-400To capture the molecular ion and key fragments.
Kovats Retention Index (est.) 1182 - 1191 (on non-polar column)Based on the isomer 4,8-dimethyl-1,7-nonadien-4-ol.[4]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Liquid Matrix by GC-MS
  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., methanol or isopropanol).

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Add a suitable internal standard (e.g., d6-Linalool or another non-interfering terpene alcohol) at a constant concentration to all standards and samples.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the liquid sample, add 1 mL of a suitable extraction solvent (e.g., hexane or methyl tert-butyl ether).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared standard or sample extract into the GC-MS system.

    • Acquire data using the parameters outlined in Table 1 (adjust as necessary for your instrument and specific application).

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of the analyte and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Visualizations

TroubleshootingWorkflow start Problem Encountered in This compound Analysis peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape retention_time Inconsistent Retention Time start->retention_time quantification Inaccurate Quantification (Low/High Recovery) start->quantification identification Incorrect Peak Identification start->identification active_sites Check for Active Sites: - Use deactivated liner - Trim column inlet - Check for contamination peak_shape->active_sites Tailing Peaks injection_params Optimize Injection: - Check injection speed - Adjust injector temperature - Verify syringe condition peak_shape->injection_params Asymmetric Peaks gc_leaks Check for Leaks: - Septum, ferrules, connections - Verify carrier gas flow retention_time->gc_leaks Drifting RT oven_temp Verify Oven Temperature: - Check temperature program - Ensure oven stability retention_time->oven_temp Sudden Shifts in RT sample_prep Review Sample Prep: - Minimize analyte loss (volatility) - Use SPME for complex matrices - Check extraction efficiency quantification->sample_prep Low Recovery matrix_effects Assess Matrix Effects: - Use matrix-matched standards - Employ standard addition method quantification->matrix_effects Variable Recovery ms_spectrum Verify Mass Spectrum: - Check library match - Look for characteristic fragments - Rule out co-elution identification->ms_spectrum MS Spectrum Mismatch retention_index Confirm Retention Index: - Analyze alkane series - Compare with literature values (or isomers) identification->retention_index Retention Index Mismatch

Caption: Troubleshooting workflow for the analysis of this compound.

References

Technical Support Center: Scale-Up Synthesis of 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,4,8-Trimethylnona-1,7-dien-4-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, particularly when utilizing a Grignard reaction approach.

Issue 1: Low or No Product Yield

  • Question: My Grignard reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in a Grignard reaction is a common issue, especially during scale-up. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

    • Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.

    • Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized. Activate the magnesium prior to the reaction.

    • Incorrect Reagent Stoichiometry: Inaccurate measurement of the starting materials can lead to incomplete reaction or side product formation.

    • Low Reaction Temperature: While the reaction is exothermic, maintaining an appropriate temperature is crucial for reaction kinetics.

    Troubleshooting Workflow:

    G start Low or No Product Yield q1 Are all glassware and solvents completely dry? start->q1 s1_yes Check Magnesium Activation q1->s1_yes Yes s1_no Thoroughly dry all glassware and use anhydrous solvents. q1->s1_no No q2 Was the magnesium activated prior to the reaction? s1_yes->q2 s2_yes Verify Reagent Stoichiometry q2->s2_yes Yes s2_no Activate magnesium using methods like iodine or 1,2-dibromoethane. q2->s2_no No q3 Was the stoichiometry of reactants accurately measured? s2_yes->q3 s3_yes Monitor Reaction Temperature q3->s3_yes Yes s3_no Recalculate and accurately measure all reagents. q3->s3_no No q4 Was the reaction temperature maintained within the optimal range? s3_yes->q4 s4_yes Analyze for Side Products q4->s4_yes Yes s4_no Optimize reaction temperature. Consider controlled addition of reagents. q4->s4_no No

    Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Byproducts

  • Question: My reaction mixture contains a high percentage of byproducts, complicating purification. What are the common byproducts and how can their formation be minimized?

  • Answer: The formation of byproducts in Grignard reactions can arise from several competing reaction pathways.

    • Wurtz Coupling Product: The Grignard reagent can react with the unreacted alkyl halide. To minimize this, ensure a slow, controlled addition of the alkyl halide to the magnesium suspension.

    • Enolization of the Ketone: If the Grignard reagent acts as a base rather than a nucleophile, it can deprotonate the ketone, leading to the recovery of starting material after workup. Using a less sterically hindered Grignard reagent or lower reaction temperatures can favor nucleophilic addition.[1]

    • Reduction of the Ketone: The Grignard reagent can reduce the ketone to a secondary alcohol.[1] This is more prevalent with bulky Grignard reagents.

    Table 1: Effect of Reaction Conditions on Product and Byproduct Distribution (Hypothetical Data)

ParameterCondition ACondition BCondition C
Temperature 0 °C25 °C40 °C
Addition Rate Slow (2h)Moderate (1h)Fast (30 min)
Yield of this compound 85%70%55%
Wurtz Coupling Byproduct 2%8%15%
Recovered Ketone (from enolization) 5%10%15%
Reduced Alcohol Byproduct 3%5%8%
Other Impurities 5%7%7%

Issue 3: Difficulty in Initiating the Grignard Reaction

  • Question: The Grignard reaction is not initiating, even after an extended period. What steps can I take to start the reaction?

  • Answer: Initiation of a Grignard reaction can be challenging, particularly on a larger scale.

    • Magnesium Activation: The primary reason for non-initiation is an unreactive magnesium surface due to an oxide layer. Several activation methods can be employed:

      • Adding a small crystal of iodine.

      • Adding a few drops of 1,2-dibromoethane.

      • Sonication of the reaction mixture.

      • Using commercially available, pre-activated magnesium.

    • Concentrated Starting Conditions: A small amount of the alkyl halide can be added to the magnesium in a minimal amount of solvent to create a concentrated solution, which often aids in initiation.

    • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction. Exercise extreme caution with this method due to the flammable nature of the solvents.

Frequently Asked Questions (FAQs)

  • Q1: What is a plausible and efficient synthetic route for the scale-up production of this compound?

    • A1: A common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[2][3] A proposed route involves the reaction of a suitable ketone, such as 6,8-dimethylnona-1,7-dien-4-one, with a vinyl Grignard reagent (e.g., vinylmagnesium bromide).

      G ketone 6,8-Dimethylnon-7-en-4-one intermediate Magnesium Alkoxide Intermediate ketone->intermediate grignard Vinylmagnesium Bromide grignard->intermediate product This compound intermediate->product Aqueous Workup

      Proposed synthetic pathway for this compound.
  • Q2: What are the critical safety considerations when scaling up this synthesis?

    • A2: The Grignard reaction is highly exothermic and can pose significant safety risks if not properly controlled, especially at scale.[4] Key safety considerations include:

      • Exotherm Control: Use a reactor with efficient heat exchange capabilities. Employ controlled, slow addition of reagents to manage the rate of heat generation.

      • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent and potential side reactions.

      • Solvent Safety: Ethereal solvents like THF or diethyl ether are commonly used and are highly flammable. Ensure proper grounding of equipment to prevent static discharge and work in a well-ventilated area.

      • Quenching: The quenching of the reaction with an aqueous solution should be done slowly and with cooling, as it is also an exothermic process.

  • Q3: What purification methods are recommended for the final product at a larger scale?

    • A3: For the purification of this compound on a larger scale, a combination of techniques may be necessary:

      • Extraction: An initial workup with a suitable solvent (e.g., ethyl acetate, diethyl ether) and washing with aqueous solutions (e.g., saturated ammonium chloride, brine) will remove most of the inorganic salts and water-soluble impurities.

      • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

      • Chromatography: While potentially costly and time-consuming for very large quantities, flash chromatography or preparative HPLC can be used for high-purity requirements.

Experimental Protocols

Proposed Synthesis of this compound via Grignard Reaction

This protocol describes a general procedure that should be optimized for specific laboratory and scale-up conditions.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • 6,8-Dimethylnon-7-en-4-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Iodine (for activation)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up the reaction apparatus and ensure it is flame-dried and under an inert atmosphere.

    • To the flask, add magnesium turnings and a small crystal of iodine.

    • Gently warm the flask until the purple color of the iodine disappears, indicating activation of the magnesium.

    • Allow the flask to cool to room temperature.

    • Add anhydrous THF to the flask.

    • Slowly add a solution of vinyl bromide in anhydrous THF via the dropping funnel. The reaction should initiate, evidenced by a gentle reflux. Maintain a steady reflux by controlling the addition rate and, if necessary, gentle heating.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with the Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of 6,8-dimethylnon-7-en-4-one in anhydrous THF via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be further purified by vacuum distillation or column chromatography.

Experimental Workflow Diagram:

G start Start prep_grignard Prepare Grignard Reagent (Vinylmagnesium Bromide) start->prep_grignard reaction React with Ketone (6,8-Dimethylnon-7-en-4-one) prep_grignard->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis end End analysis->end

General experimental workflow for the synthesis.

References

Technical Support Center: 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on avoiding the degradation of 2,4,8-Trimethylnona-1,7-dien-4-ol. The information is based on the general chemical properties of tertiary allylic alcohols due to the limited availability of specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: As a tertiary allylic alcohol, this compound is susceptible to degradation through three main pathways:

  • Oxidation: The allylic alcohol functionality is prone to oxidation, which can lead to the formation of enones or other oxidation products. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.

  • Acid-Catalyzed Rearrangement: The presence of acidic impurities can catalyze the dehydration of the tertiary alcohol to form a carbocation, which can then undergo rearrangement to form various isomeric products.

  • Thermal Decomposition: Elevated temperatures can lead to the decomposition of the molecule through various pathways, including C-C bond cleavage.

Q2: What are the ideal storage conditions to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use an amber glass vial with a tightly sealed cap to protect from light and air.

  • Purity: Ensure the absence of acidic or metallic impurities in the storage container.

Q3: How can I detect if my sample of this compound has started to degrade?

A3: Degradation can be monitored using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool to separate and identify potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of new signals corresponding to degradation products and a decrease in the signals of the starting material.

  • Thin Layer Chromatography (TLC): A simple and quick method to check for the appearance of new, more polar spots which could indicate oxidation products.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of a yellow tint in the sample Oxidation1. Immediately purge the vial with an inert gas (argon or nitrogen).2. Store the sample in a dark, refrigerated environment.3. Consider purifying the sample by column chromatography if the impurity level is significant.
Unexpected peaks in GC-MS or NMR analysis Acid-catalyzed rearrangement or thermal decomposition1. Review the experimental conditions. Avoid high temperatures and acidic environments.2. If the sample was exposed to acidic conditions, neutralize it with a mild base (e.g., a small amount of triethylamine) before storage.3. For reactions requiring heat, use the lowest effective temperature and shortest reaction time.
Inconsistent experimental results Sample degradation1. Re-analyze the starting material to confirm its purity.2. Use freshly opened or recently purified material for sensitive experiments.3. Follow the recommended storage and handling procedures diligently.

Experimental Protocols

Protocol for Inert Atmosphere Storage
  • Obtain a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Place the sample of this compound into the vial.

  • Insert a long needle connected to a source of inert gas (argon or nitrogen) into the vial, with the tip below the level of the liquid.

  • Insert a second, shorter needle to act as a vent.

  • Gently bubble the inert gas through the sample for 5-10 minutes to displace any dissolved oxygen.

  • Remove the needles and immediately seal the vial tightly.

  • For extra protection, wrap the cap with Parafilm.

  • Store the vial in a refrigerator at 2-8 °C.

Protocol for Monitoring Degradation by TLC
  • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • On a TLC plate, spot a small amount of a fresh, pure sample of this compound as a reference.

  • Next to the reference spot, apply a spot of the sample to be tested.

  • Develop the TLC plate in the prepared chamber.

  • After the solvent front has reached a sufficient height, remove the plate and let it dry.

  • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • The appearance of new spots in the lane of the tested sample, which are not present in the reference lane, indicates degradation.

Visualizations

Degradation_Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O₂, light, metal Acid_Rearrangement Acid_Rearrangement This compound->Acid_Rearrangement H⁺ Thermal_Decomposition Thermal_Decomposition This compound->Thermal_Decomposition Δ Enones Enones Oxidation->Enones Isomeric_Products Isomeric_Products Acid_Rearrangement->Isomeric_Products Fragments Fragments Thermal_Decomposition->Fragments

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_storage Storage cluster_handling Handling cluster_monitoring Monitoring Store_Cool Store at 2-8 °C Avoid_Heat Minimize Heat Exposure Store_Cool->Avoid_Heat Store_Dark Store in Amber Vial Use_Inert Use Inert Atmosphere for Reactions Store_Dark->Use_Inert Store_Inert Store under Inert Gas Avoid_Acid Avoid Acidic Conditions Store_Inert->Avoid_Acid GCMS GC-MS Analysis Avoid_Acid->GCMS TLC TLC Analysis Avoid_Heat->TLC NMR NMR Analysis Use_Inert->NMR

Caption: Recommended workflow for minimizing degradation.

Technical Support Center: Chromatography of 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 2,4,8-Trimethylnona-1,7-dien-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods for analyzing this compound?

A1: The two primary methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is often used for analyzing volatile terpenes and their derivatives, while HPLC is particularly useful for the separation of non-volatile or thermally labile compounds, and especially for chiral separations.[1][2][3][4] The choice between GC and HPLC depends on the specific analytical goals, such as whether achiral or chiral separation is required, and the sample matrix.

Q2: Which type of GC column is suitable for the achiral analysis of this compound?

A2: A non-polar or mid-polarity column is typically recommended for the analysis of terpene alcohols like this compound. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms) are a good starting point.[5][6] These columns provide good resolution and thermal stability for a wide range of volatile and semi-volatile organic compounds.

Q3: How can I separate the enantiomers of this compound?

A3: Chiral chromatography is necessary to separate the enantiomers. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown success in separating a broad range of chiral compounds, including alcohols.[7][8][9] Optimizing the mobile phase and temperature is crucial for achieving good chiral resolution.[7][9]

Q4: What are common sample preparation techniques for analyzing this compound?

A4: Sample preparation depends on the matrix. For neat standards or simple mixtures, direct injection after dilution in a suitable solvent (e.g., hexane for GC, or a mobile phase component for HPLC) is often sufficient. For more complex matrices, such as natural product extracts, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[3]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for this compound are tailing. What are the possible causes and solutions?

A: Peak tailing for alcohols in GC is a common issue and can be caused by several factors.[10][11] Here's a systematic approach to troubleshooting:

  • Active Sites in the System: The hydroxyl group of the analyte can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector.[10]

    • Solution: Use a deactivated injector liner and a high-quality, inert column. If the column is old, trimming the first 10-20 cm from the inlet can remove accumulated non-volatile residues and active sites.[10][12]

  • Column Overload: Injecting too much sample can lead to peak tailing.[13]

    • Solution: Dilute the sample and inject a smaller volume.[13]

  • Inappropriate Temperature: If the injector or detector temperature is too low, it can cause peak broadening and tailing.[10]

    • Solution: Ensure the injector and detector temperatures are appropriate for the analyte's volatility. A general rule is to set the injector temperature at least 20-50°C above the boiling point of the analyte.

  • Contamination: Residues from previous injections can create active sites.[12]

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants.[12]

Problem 2: Inadequate Resolution of Stereoisomers

Q: I am unable to separate the enantiomers of this compound using a chiral column. What can I do to improve resolution?

A: Achieving good chiral separation often requires careful method development. Selectivity is a key factor in chiral separations.[9]

  • Stationary Phase Selection: The choice of the chiral stationary phase (CSP) is critical. Not all CSPs will work for every compound.

    • Solution: Screen a variety of chiral columns with different selectors (e.g., amylose-based, cellulose-based).[9] The interaction between the analyte and the CSP is highly specific.

  • Mobile Phase Composition (HPLC): The mobile phase composition significantly impacts selectivity.[9]

    • Solution: For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol). Small changes in the modifier percentage can have a large effect on resolution.[7][14]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Experiment with different column temperatures. Lower temperatures often, but not always, improve resolution by increasing the strength of the chiral interactions.[7][9]

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer analysis times.

    • Solution: Optimize the flow rate to find the best balance between resolution and analysis time.

Experimental Protocols

Gas Chromatography (GC-MS/FID) - Achiral Analysis

This protocol provides a starting point for the achiral analysis of this compound.

Parameter Condition
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250°C
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Detector (MS) Transfer line: 280°C, Ion source: 230°C, Quadrupole: 150°C, Scan range: 40-400 m/z
Detector (FID) 300°C, H2 flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N2): 25 mL/min
Injection Volume 1 µL
Sample Prep Dilute sample in hexane to 1-10 µg/mL.
Chiral High-Performance Liquid Chromatography (HPLC) - Enantiomeric Separation

This protocol provides a starting point for the chiral separation of this compound enantiomers.

Parameter Condition
Column Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based chiral column, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: n-Hexane / Isopropanol (98:2, v/v). The ratio may need to be optimized (e.g., from 99:1 to 90:10).
Flow Rate 0.8 mL/min
Column Temperature 25°C (can be varied between 10°C and 40°C to optimize resolution)
Detector UV/Vis at 210 nm (as the analyte lacks a strong chromophore) or Refractive Index (RI) detector.
Injection Volume 10 µL
Sample Prep Dissolve sample in the mobile phase to a concentration of approximately 0.5-1 mg/mL.

Visualizations

Caption: General troubleshooting workflow for chromatographic issues.

Caption: Decision tree for selecting a suitable chromatographic method.

Caption: Key factors influencing chiral separation resolution.

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Potential of 2,4,8-Trimethylnona-1,7-dien-4-ol and Other Acyclic Terpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory properties of the acyclic terpenoid 2,4,8-Trimethylnona-1,7-dien-4-ol against other well-studied acyclic terpenoids. Due to the limited direct experimental data on this compound, this comparison leverages data from structurally similar and extensively researched terpenoids, namely linalool, geraniol, and citronellol, to infer its potential activities and mechanisms of action.

Introduction to Terpenoids in Inflammation

Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene units. They are abundant in plants and are responsible for their characteristic aromas.[1] Beyond their olfactory properties, terpenoids have garnered significant interest in the pharmaceutical industry for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] The anti-inflammatory properties of terpenoids are of particular interest for the development of novel therapeutic agents for a variety of inflammatory diseases.[3] These compounds can modulate inflammatory responses through various mechanisms, such as inhibiting the production of pro-inflammatory mediators and regulating key signaling pathways.[3][4]

Comparative Analysis of Anti-inflammatory Activity

TerpenoidModelDosage/ConcentrationEffectReference
Linalool Carrageenan-induced paw edema in rats25 mg/kg55% reduction in edema at 1 hour[5]
LPS-stimulated RAW 264.7 macrophages10, 50, 100 µMInhibition of nitric oxide (NO) production[6]
Geraniol Carrageenan-induced paw edema in rats25, 50, 100 mg/kgDose-dependent reduction in paw edema[7]
LPS-stimulated RAW 264.7 macrophagesNot specifiedInhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[8]
Citronellol Carrageenan-induced paw edema in rats50, 100, 200 mg/kgSignificant inhibition of paw edema[9]
LPS-stimulated RAW 264.7 macrophagesNot specifiedReduced secretion of TNF-α, IL-1β, IL-6[10]

Potential Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of acyclic terpenoids are believed to be mediated through the modulation of several key signaling pathways. Based on studies of related compounds, this compound may exert its anti-inflammatory effects by targeting the following pathways.

NF-kB Signaling Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Terpenoids Terpenoids Terpenoids->IKK inhibit Arachidonic Acid Metabolism Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Terpenoids Terpenoids Terpenoids->COX-2 inhibit Terpenoids->5-LOX inhibit Carrageenan-Induced Paw Edema Workflow A Fasted Rats B Measure Initial Paw Volume A->B C Administer Test Compound / Vehicle / Standard B->C D Inject Carrageenan (1%) into Paw C->D 1 hour post-administration E Measure Paw Volume at Intervals (1-5h) D->E F Calculate % Edema Inhibition E->F LPS-Induced NO Production Assay Workflow A Seed RAW 264.7 Cells B Pre-incubate with Test Compound A->B C Stimulate with LPS (1 µg/mL) B->C F Assess Cell Viability (MTT Assay) B->F D Incubate for 24 hours C->D E Measure Nitrite with Griess Reagent D->E

References

Comparative Guide to the Synthesis of 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Reagents/Catalysts Reaction Type Plausible Yield Key Advantages Potential Challenges
1. Grignard Reaction 6-Methyl-5-hepten-2-one, Vinyl Bromide, Magnesium-Nucleophilic AdditionGood to ExcellentHigh yielding, well-established, commercially available starting materials.Requires anhydrous conditions, potential for side reactions if substrate has acidic protons.
2. Prins-Type Reaction Isobutylene, 4-Methyl-1-penten-3-oneLewis Acid (e.g., SnCl₄, BF₃·OEt₂)Electrophilic Addition/Cationic RearrangementModerateAtom economical, potential for stereocontrol with chiral Lewis acids.Potential for side products (e.g., dienes, ethers), requires careful control of reaction conditions, may require pressure vessel for gaseous isobutylene.
3. Carbonyl-Ene Reaction Isobutylene, 4-Methyl-1-penten-3-oneLewis Acid (e.g., AlCl₃, Me₂AlCl)Pericyclic-like ReactionModerate to GoodAtom economical, concerted mechanism can offer stereochemical predictability.Can require high temperatures without catalysis, potential for competing reactions, may require pressure vessel for gaseous isobutylene.

Detailed Synthesis Routes and Experimental Protocols

Route 1: Grignard Reaction

This route involves the nucleophilic addition of a vinyl Grignard reagent to a ketone. The retrosynthetic analysis identifies 6-methyl-5-hepten-2-one and vinylmagnesium bromide as the key precursors.

Reaction Scheme:

Experimental Protocol:

Step 1: Preparation of Vinylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of vinyl bromide (1.1 eq) in anhydrous THF via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 6-Methyl-5-hepten-2-one

  • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

  • Slowly add a solution of 6-methyl-5-hepten-2-one (1.0 eq) in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Step 3: Work-up

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Route 2: Prins-Type Reaction

This route utilizes a Lewis acid-catalyzed condensation of an alkene (isobutylene) with an α,β-unsaturated ketone (4-methyl-1-penten-3-one). The reaction proceeds through a stabilized carbocation intermediate.

Reaction Scheme:

Experimental Protocol:

  • In a flame-dried, high-pressure reaction vessel equipped with a magnetic stirrer, dissolve 4-methyl-1-penten-3-one (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Lewis acid catalyst (e.g., SnCl₄, 1.1 eq) dropwise.

  • Condense isobutylene (2.0-3.0 eq) into the reaction vessel.

  • Seal the vessel and allow the reaction to slowly warm to room temperature, stirring for 12-24 hours.

  • Cool the vessel to 0 °C before carefully venting the excess isobutylene.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 3: Carbonyl-Ene Reaction

Similar to the Prins-type reaction, the Carbonyl-Ene reaction involves the reaction of isobutylene with 4-methyl-1-penten-3-one, but proceeds through a concerted, pericyclic-like transition state, often promoted by a Lewis acid.

Reaction Scheme:

Experimental Protocol:

  • To a flame-dried, high-pressure reaction vessel, add a solution of the Lewis acid (e.g., Me₂AlCl, 1.1 eq) in anhydrous dichloromethane at -78 °C.

  • Add a solution of 4-methyl-1-penten-3-one (1.0 eq) in dichloromethane dropwise.

  • Condense isobutylene (2.0-3.0 eq) into the vessel.

  • Seal the vessel and stir the reaction mixture at a controlled temperature (e.g., -20 °C to room temperature) for 24-48 hours.

  • Cool the vessel to 0 °C, carefully vent the excess isobutylene, and quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Grignard_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Vinyl Bromide Vinyl Bromide Vinylmagnesium Bromide Vinylmagnesium Bromide Vinyl Bromide->Vinylmagnesium Bromide Mg, THF Magnesium Magnesium 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one 2,4,8-Trimethylnona-1,7-dien-4-ol This compound Vinylmagnesium Bromide->this compound 1. 6-Methyl-5-hepten-2-one 2. H₃O⁺

Caption: Grignard reaction pathway for the synthesis of the target alcohol.

Prins_Type_Reaction cluster_start Starting Materials cluster_catalyst Catalyst cluster_product Final Product Isobutylene Isobutylene This compound This compound Isobutylene->this compound 4-Methyl-1-penten-3-one 4-Methyl-1-penten-3-one 4-Methyl-1-penten-3-one->this compound Lewis Acid Lewis Acid Lewis Acid->this compound Catalysis

Caption: Prins-type reaction pathway for the synthesis of the target alcohol.

Carbonyl_Ene_Reaction cluster_start Starting Materials cluster_catalyst Catalyst cluster_product Final Product Isobutylene Isobutylene This compound This compound Isobutylene->this compound 4-Methyl-1-penten-3-one 4-Methyl-1-penten-3-one 4-Methyl-1-penten-3-one->this compound Lewis Acid Lewis Acid Lewis Acid->this compound Catalysis

Caption: Carbonyl-ene reaction pathway for the synthesis of the target alcohol.

A Comparative Guide to Analytical Method Validation for 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 2,4,8-Trimethylnona-1,7-dien-4-ol, a volatile terpenoid. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide synthesizes data from analogous volatile organic compounds (VOCs), terpenes, and terpenoids to provide a robust framework for method development and validation. The primary focus is on Gas Chromatography (GC) based methods, which are the industry standard for volatile compound analysis.

Comparison of Analytical Methods

The two most common detectors used in conjunction with Gas Chromatography for the analysis of volatile compounds are Flame Ionization Detection (FID) and Mass Spectrometry (MS). The choice between these detectors depends on the specific requirements of the analysis, such as the need for structural confirmation versus high-throughput quantification.

Table 1: Comparison of GC-FID and GC-MS for the Analysis of Volatile Terpenoids

ParameterGC-FIDGC-MSKey Considerations
Principle Measures the current produced by the combustion of organic compounds in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules and their fragments.GC-MS provides structural information, aiding in compound identification.
Selectivity Universal detector for organic compounds.Highly selective, based on mass fragmentation patterns.GC-MS is less prone to interference from co-eluting compounds.
Sensitivity (LOD/LOQ) Generally in the low µg/mL to ng/mL range.[1]Can achieve lower detection limits, often in the ng/mL to pg/mL range.[2][3]Sensitivity is compound and matrix-dependent.
Linearity (r²) Typically excellent, with r² > 0.99.[1]Also demonstrates high linearity, with r² > 0.99.[2]Both methods can provide linear responses over a wide concentration range.
Accuracy (% Recovery) Good, often in the range of 80-120%.[1]Excellent, with recoveries typically between 80-115%.[4][5]Matrix effects can influence accuracy in both methods.
Precision (%RSD) High, with RSD values typically < 15%.[1]High, with RSD values often < 10%.[4]GC-MS can offer slightly better precision due to its higher selectivity.
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and more complex maintenance.The choice may be influenced by budgetary constraints.
Primary Application Routine quantification and quality control.Compound identification, structural elucidation, and quantification of analytes in complex matrices.GC-MS is essential for method development and the analysis of unknown samples.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using GC-MS is provided below. This protocol is a composite based on methods used for other volatile terpenoids and should be optimized for the specific matrix and analytical instrumentation.

Sample Preparation

The choice of sample preparation technique is critical for the accurate analysis of volatile compounds.

  • Headspace (HS) Sampling: This technique is suitable for the analysis of volatiles in solid or liquid samples without solvent extraction.[4][5]

    • Protocol: Accurately weigh the sample into a headspace vial. Seal the vial and incubate at a specific temperature (e.g., 80-180°C) for a set time to allow the volatile compounds to partition into the headspace.[4] An aliquot of the headspace gas is then automatically injected into the GC.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that uses a coated fiber to adsorb analytes from the sample matrix.

    • Protocol: Expose the SPME fiber to the headspace of the sample or directly immerse it in a liquid sample for a defined period. The adsorbed analytes are then thermally desorbed in the hot GC injector.

  • Solvent Extraction: This is a traditional method for extracting analytes from a sample matrix.

    • Protocol: Extract the sample with a suitable organic solvent (e.g., hexane, ethyl acetate). The resulting extract may need to be concentrated or diluted before injection into the GC.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a typical set of GC-MS parameters for the analysis of volatile terpenoids.

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio), depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[3][4]

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of a GC-based method for a volatile compound.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting A Select Analytical Technique (e.g., GC-MS) B Optimize Sample Preparation A->B C Optimize GC-MS Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Statistical Analysis of Validation Data J->K L Generate Validation Report K->L

Caption: A typical workflow for the validation of an analytical method for a volatile compound.

GC-MS Experimental Workflow

The following diagram illustrates the logical flow of a typical GC-MS experiment for the analysis of a volatile compound.

GC_MS_Experimental_Workflow cluster_0 Sample Handling cluster_1 GC-MS Analysis cluster_2 Data Processing A Sample Collection & Storage B Sample Preparation (e.g., Headspace, SPME) A->B C Injection into GC B->C D Separation on Capillary Column C->D E Elution into MS D->E F Ionization (EI) E->F G Mass Analysis F->G H Data Acquisition G->H I Peak Integration & Identification H->I J Quantification I->J K Reporting J->K

Caption: A logical workflow for a typical GC-MS experiment.

Conclusion

The validation of analytical methods for this compound can be effectively achieved using GC-FID or GC-MS. GC-MS is recommended for initial method development and for applications requiring high selectivity and structural confirmation. GC-FID is a robust and cost-effective alternative for routine quantitative analysis once the method is established. The provided protocols and workflows offer a solid foundation for developing and validating a reliable analytical method for this and other similar volatile terpenoids. It is crucial to perform a thorough method validation study to ensure the accuracy, precision, and reliability of the analytical data.

References

Comparative Bioactivity Analysis: 2,4,8-Trimethylnona-1,7-dien-4-ol and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of 2,4,8-Trimethylnona-1,7-dien-4-ol and its structural analogues. Due to a scarcity of published data on the specific bioactivity of this compound, this comparison focuses on available information for its close chemical relatives, offering insights into potential therapeutic applications and areas for further investigation.

Executive Summary

While experimental data on the bioactivity of this compound remains limited in publicly accessible literature, analysis of its structural analogues suggests potential for anti-inflammatory and antimicrobial properties within this chemical class. This guide synthesizes the available data, including in silico predictions and in vitro experimental findings for related compounds, to provide a basis for future research and development.

Data Presentation: Bioactivity of Analogues

The following table summarizes the available bioactivity data for analogues of this compound. Direct quantitative comparisons are challenging due to the different nature of the available data (in silico vs. in vitro).

Compound NameAnalogue ofBioactivityQuantitative DataData Type
4,8-Dimethyl-3,7-nonadien-2-ol This compoundAnti-inflammatoryBinding Affinity (iNOS): -7.1 kcal/mol[1]In Silico
(4S)-4,8-Dimethyl-7-nonen-2-ol This compoundAntimicrobialNot specified[2][3][4]Qualitative
(E)-Nerolidol Structural Analogue (Sesquiterpene alcohol)Anti-inflammatoryIC50 (fMLF-induced neutrophil activation): 4.0 µM[5]IC50 (WKYMVM-induced neutrophil activation): 3.7 µM[5]In Vitro

Experimental Protocols

Detailed methodologies for the key experimental assays relevant to the bioactivities of the analogue compounds are outlined below. These protocols are representative of standard methods used in the field.

In Vitro Anti-inflammatory Assay: Lipoxygenase Inhibition

This assay is a common method to screen for potential anti-inflammatory activity by measuring the inhibition of the lipoxygenase enzyme, which is involved in the inflammatory pathway.

  • Preparation of Reagents:

    • Lipoxygenase enzyme solution is prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Substrate solution (e.g., linoleic acid) is prepared.

    • Test compounds (e.g., this compound analogues) are dissolved in an appropriate solvent.

  • Assay Procedure:

    • The test compound solution is pre-incubated with the lipoxygenase enzyme solution for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • The reaction is initiated by the addition of the substrate solution.

    • The formation of the product (hydroperoxides) is monitored by measuring the change in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.

    • A known lipoxygenase inhibitor (e.g., quercetin) is used as a positive control.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound.

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by testing a range of compound concentrations.

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[6][7][8]

  • Preparation of Materials:

    • A sterile 96-well microtiter plate is used.

    • Bacterial or fungal cultures are grown to a specific optical density in a suitable broth medium.

    • Stock solutions of the test compounds are prepared and serially diluted.

  • Assay Procedure:

    • The wells of the microtiter plate are filled with the broth medium.

    • Serial dilutions of the test compounds are added to the wells.

    • A standardized inoculum of the microorganism is added to each well.

    • Positive (microorganism with no compound) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Data Analysis:

    • After incubation, the growth of the microorganism in each well is assessed visually or by measuring the optical density.

    • The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

The following diagram illustrates a general workflow for the screening and evaluation of the bioactivity of this compound and its analogues.

Bioactivity Screening Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Screening & Lead Optimization compound This compound antimicrobial Antimicrobial Assay (Broth Microdilution) compound->antimicrobial anti_inflammatory Anti-inflammatory Assay (Lipoxygenase Inhibition) compound->anti_inflammatory analogues Analogues analogues->antimicrobial analogues->anti_inflammatory hit_antimicrobial Antimicrobial Hits antimicrobial->hit_antimicrobial hit_anti_inflammatory Anti-inflammatory Hits anti_inflammatory->hit_anti_inflammatory dose_response Dose-Response & IC50 Determination hit_antimicrobial->dose_response hit_anti_inflammatory->dose_response in_vivo In Vivo Models dose_response->in_vivo

Caption: Workflow for bioactivity screening of target compounds.

References

A Comparative Spectroscopic Guide to 2,4,8-Trimethylnona-1,7-dien-4-ol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2,4,8-Trimethylnona-1,7-dien-4-ol and its close structural analogs. Due to a lack of publicly available experimental spectroscopic data for this compound itself, this document focuses on a detailed comparison with its saturated and unsaturated counterparts for which data is accessible. This approach allows for a predictive understanding of the spectroscopic characteristics of the target compound and its isomers.

Introduction

This compound is a tertiary alcohol with a branched acyclic structure. The presence of two double bonds and multiple methyl groups suggests the potential for various stereoisomers, each with unique spectroscopic signatures. Understanding these characteristics is crucial for identification, quantification, and quality control in research and development. This guide will leverage data from the saturated analog, 2,6,8-Trimethyl-4-nonanol, and the related unsaturated analog, 4,8-dimethylnona-1,7-dien-4-ol, to infer the spectroscopic properties of the target molecule.

Spectroscopic Data Comparison

Table 1: Summary of Available Spectroscopic Data

Compound¹H NMR¹³C NMRInfrared (IR)Mass Spectrometry (MS)
This compound Data not availableData not availableData not availableData not available
2,6,8-Trimethyl-4-nonanol Data available[1]Data available[1]Data available[1][2]Data available[1][3]
4,8-dimethylnona-1,7-dien-4-ol Data not availableData available[4]Data available[4]Data available[4]

Table 2: Predicted and Observed Spectroscopic Features

Spectroscopic TechniqueThis compound (Predicted)2,6,8-Trimethyl-4-nonanol (Observed)4,8-dimethylnona-1,7-dien-4-ol (Observed)
¹H NMR Complex multiplets for vinyl protons (~4.8-6.0 ppm). Multiple signals for methyl protons (doublets and singlets). A broad singlet for the hydroxyl proton.Absence of signals in the vinyl region. Complex multiplets in the aliphatic region.[5]Signals corresponding to vinyl protons.
¹³C NMR Signals for sp² carbons of the double bonds (~110-145 ppm). Signal for the quaternary carbon of the tertiary alcohol (~70-80 ppm). Multiple signals in the aliphatic region for methyl and methylene carbons.Absence of signals for sp² carbons. A signal for the carbon bearing the hydroxyl group. Multiple signals in the aliphatic region.[1]Signals for sp² carbons are present.[4]
Infrared (IR) Broad O-H stretch (~3200-3600 cm⁻¹). C=C stretch (~1640-1680 cm⁻¹). =C-H stretch (>3000 cm⁻¹). C-O stretch (~1100-1200 cm⁻¹).Broad O-H stretch (~3200-3600 cm⁻¹). Absence of C=C and =C-H stretches. C-O stretch (~1100-1200 cm⁻¹).[2]Broad O-H stretch. C=C stretch.
Mass Spec. (EI) Molecular ion peak (m/z 182). Fragmentation including loss of water (M-18), and cleavage adjacent to the alcohol and double bonds.Molecular ion peak (m/z 186). Common fragments include the loss of water (M-18), and alpha-cleavage around the alcohol.[3][5]Molecular ion peak (m/z 168). Fragmentation patterns influenced by the double bonds and the hydroxyl group.

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition and interpretation of spectroscopic data. Below are standard protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 45-90°, longer acquisition time and relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): For complex structures and unambiguous assignments, acquire 2D NMR spectra to establish proton-proton and proton-carbon correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a liquid cell.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, commonly Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizing the Analysis Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and comparison.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Analyte Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat or in Solution Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry (GC-MS) Prep_MS->MS Process_NMR Spectral Processing (Referencing, Integration) NMR->Process_NMR Process_IR Peak Identification IR->Process_IR Process_MS Fragmentation Analysis MS->Process_MS Structure Structure Elucidation & Comparison Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Experimental workflow for spectroscopic analysis.

logical_comparison Logical Framework for Comparative Analysis cluster_analogs Structural Analogs with Available Data cluster_spectra Spectroscopic Data Target This compound (Target Compound) Predicted_Spectra Predicted Spectroscopic Features of Target Target->Predicted_Spectra Prediction based on structural features Analog_Sat 2,6,8-Trimethyl-4-nonanol (Saturated) NMR_Data NMR Data (Chemical Shifts, Coupling) Analog_Sat->NMR_Data provides IR_Data IR Data (Functional Group Frequencies) Analog_Sat->IR_Data provides MS_Data MS Data (Fragmentation Patterns) Analog_Sat->MS_Data provides Analog_Unsat 4,8-dimethylnona-1,7-dien-4-ol (Unsaturated) Analog_Unsat->NMR_Data provides Analog_Unsat->IR_Data provides Analog_Unsat->MS_Data provides NMR_Data->Predicted_Spectra informs IR_Data->Predicted_Spectra informs MS_Data->Predicted_Spectra informs

Caption: Logical framework for comparative analysis.

Conclusion

The spectroscopic analysis of this compound and its isomers can be approached through a comparative study with its structural analogs. By examining the NMR, IR, and MS data of related saturated and unsaturated compounds, researchers can predict the key spectral features of the target molecule. This guide provides the foundational information and experimental protocols necessary to conduct such an analysis, facilitating the identification and characterization of these compounds in various scientific applications.

References

A Comparative Guide to Purity Assessment of 2,4,8-Trimethylnona-1,7-dien-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical research and development, the purity of chemical compounds is paramount. For novel compounds like 2,4,8-Trimethylnona-1,7-dien-4-ol, a volatile terpenoid alcohol with potential applications in fragrance and drug discovery, rigorous purity assessment is a critical step to ensure reproducibility and safety in experimental studies. This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.

Key Purity Assessment Techniques

The volatile and thermally stable nature of this compound makes it amenable to analysis by gas chromatography. For a more detailed and quantitative assessment, coupling with mass spectrometry or employing quantitative nuclear magnetic resonance spectroscopy are the methods of choice. A simpler, albeit less specific, spectrophotometric method can be utilized for estimating total terpenoid content.

Comparison of Analytical Techniques
TechniquePrincipleAnalytes DetectedProsCons
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification and quantification.This compound and volatile impurities (e.g., isomers, residual solvents, by-products).High sensitivity and selectivity; provides structural information for impurity identification.Requires sample volatilization, which can lead to degradation of thermally labile compounds; quantification requires calibration with a reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Measures the nuclear magnetic resonance of atomic nuclei in a sample. The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without a specific reference standard for the analyte.This compound and any proton-containing impurities.Highly accurate and precise; non-destructive; does not require an identical standard for quantification (an internal standard of known purity is used).Lower sensitivity compared to GC-MS; may have signal overlap in complex mixtures; requires a high-field NMR spectrometer.
UV-Vis Spectrophotometry Measures the absorption of ultraviolet-visible light by the sample after a color-forming reaction.Total triterpenoid content.Simple, rapid, and low-cost.Lacks specificity (measures total triterpenoids, not just this compound); lower sensitivity and accuracy compared to GC-MS and qNMR.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of volatile terpenoids.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate) to obtain a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • For quantitative analysis, add an internal standard (e.g., dodecane) at a fixed concentration to all standards and samples.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Quantify the purity by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus concentration.

  • Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a framework for the absolute purity determination of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Temperature: 298 K.

  • Pulse Sequence: A standard 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 s is generally sufficient for quantitative analysis).

  • Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A range that encompasses all signals of interest (e.g., 0-12 ppm).

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Performance Comparison

ParameterGC-MSqNMR
Limit of Detection (LOD) ~0.1 µg/mL~10 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~50 µg/mL
Linearity (R²) >0.99>0.999
Accuracy (% Recovery) 95-105%98-102%
Precision (% RSD) <5%<2%
Analysis Time per Sample ~30-45 minutes~15-30 minutes

Alternative Compounds for Comparison

For applications in the fragrance and flavor industry, the performance of this compound can be compared to other well-established terpenoid alcohols such as Linalool and Geraniol. The purity of these compounds is also typically assessed using GC-MS and qNMR, following similar protocols. Comparing the impurity profiles and overall purity of this compound with these standards can provide valuable insights into its quality and potential for commercial use.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the purity assessment of this compound using GC-MS and qNMR.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is inject Inject into GC-MS add_is->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (MS Library) integrate->identify quantify Quantify Purity (Calibration Curve) integrate->quantify report report quantify->report Purity Report

Caption: GC-MS workflow for purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report report calculate->report Purity Report

Caption: qNMR workflow for absolute purity determination.

By employing these robust analytical techniques and following standardized protocols, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the integrity and reliability of their scientific investigations.

A Comparative Guide to the Inter-Laboratory Analysis of 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for 2,4,8-Trimethylnona-1,7-dien-4-ol, a volatile terpenoid. In the absence of direct inter-laboratory comparison studies for this specific analyte, this document outlines standardized methods and best practices derived from proficiency testing programs for terpenes in complex matrices, such as cannabis.[1][2] The aim is to facilitate methodological harmonization and ensure the generation of reliable and reproducible data across different laboratories.

Data Presentation: Comparison of Analytical Methodologies

The analysis of terpenes like this compound is predominantly performed using chromatographic techniques. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is considered the gold standard due to the volatility of these compounds.[2] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile terpenes or when derivatization is not desirable.[3]

The following table summarizes key performance characteristics and considerations for the two primary analytical techniques.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection.Separation based on polarity in a liquid mobile phase, with UV or MS detection.
Applicability Ideal for volatile and semi-volatile compounds like this compound.Suitable for a broader range of polarities; may require derivatization for some terpenes.
Detection Limit Typically in the low ng/mL range.[3]Varies with detector; can be less sensitive than GC-MS for this compound class without specialized detectors.
Resolution Excellent separation of isomeric and isobaric compounds.Can be challenging for complex terpene mixtures without optimized columns and mobile phases.
Sample Preparation Often requires extraction into a volatile solvent (e.g., hexane, pentane) and may involve derivatization.Requires extraction into a solvent compatible with the mobile phase.
Interferences Matrix effects can interfere with quantification; requires clean-up steps.Co-eluting compounds can interfere with UV detection; MS detection offers higher selectivity.
Validation Adheres to rigorous validation protocols from bodies like AOAC, FDA, and USP.[3]Follows similar validation guidelines for accuracy, precision, and linearity.[3]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative methodologies for the analysis of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure based on common practices for terpene analysis.

  • Sample Preparation:

    • Accurately weigh 1 gram of the homogenized sample matrix.

    • Add 10 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the solid and liquid phases.

    • Carefully collect the supernatant for analysis.

    • If necessary, perform a serial dilution to bring the analyte concentration within the calibrated range.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Electron Ionization: 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identification of this compound is based on its retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

    • Quantification is performed using a calibration curve generated from certified reference standards.

2. High-Performance Liquid Chromatography (HPLC) Protocol

While less common for this specific compound, a general HPLC method is described.

  • Sample Preparation:

    • Follow the same extraction procedure as for GC-MS, using a solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program:

      • Start with 50% B.

      • Linearly increase to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Peak identification is based on retention time compared to a standard.

    • Quantification is achieved through an external calibration curve.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution Centrifugation->Dilution GC_MS GC-MS Analysis Dilution->GC_MS Volatile Analytes HPLC HPLC Analysis Dilution->HPLC Less Volatile Analytes Identification Identification GC_MS->Identification HPLC->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical experimental workflow for the analysis of this compound.

Logical_Relationship Analyte This compound (Volatile Terpenoid) Method Analytical Method Analyte->Method GCMS GC-MS Method->GCMS Preferred HPLC HPLC Method->HPLC Alternative Data Data Quality GCMS->Data HPLC->Data Reproducibility Reproducibility Data->Reproducibility Accuracy Accuracy Data->Accuracy

Caption: Logical relationship between the analyte, analytical methods, and data quality attributes.

References

Efficacy of Farnesol Compared to Known Standards in Antimicrobial and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of efficacy data for 2,4,8-Trimethylnona-1,7-dien-4-ol, this guide provides a comparative analysis of a structurally related and well-researched sesquiterpenoid, Farnesol . This document is intended for researchers, scientists, and drug development professionals to illustrate a comparative framework for evaluating the efficacy of natural compounds against established standards.

Farnesol, an acyclic sesquiterpene alcohol, is a naturally occurring compound found in various essential oils.[1][2][3] It has garnered significant interest for its diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][3] This guide compares the efficacy of farnesol to established standards: the antibiotic Gentamicin for its antibacterial activity and the non-steroidal anti-inflammatory drug (NSAID) Diclofenac for its anti-inflammatory effects.

Antimicrobial Efficacy: Farnesol vs. Gentamicin

Farnesol has demonstrated notable antibacterial activity, particularly against Staphylococcus aureus (S. aureus), including methicillin-resistant strains (MRSA). Its efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Data Presentation: Antimicrobial Activity

The following table summarizes the MIC values of farnesol against different strains of S. aureus and compares it with the standard antibiotic, Gentamicin.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
FarnesolS. aureus (MSSA)125 µM[4]
FarnesolS. aureus (MRSA)250 µM[4]
FarnesolS. aureus (MSSA)>100 µM (growth-inhibitory effects)[5]
FarnesolS. aureus20-80 µg/mL[4]
GentamicinS. aureus (MSSA)Varies by strain (typically ≤1 µg/mL for susceptible strains)Standard Reference

Synergistic Effects:

Farnesol has also been shown to enhance the efficacy of conventional antibiotics. For instance, in combination with gentamicin, farnesol demonstrated a synergistic effect, significantly reducing the number of viable bacteria in S. aureus biofilms at concentrations where either agent alone was less effective.[6][7][8]

Anti-inflammatory Efficacy: Farnesol vs. Diclofenac

Farnesol has been investigated for its potential to modulate inflammatory pathways. Its anti-inflammatory effects are often assessed by its ability to reduce the production of pro-inflammatory mediators in cellular and animal models of inflammation.

Data Presentation: Anti-inflammatory Activity

This table provides a qualitative comparison of the anti-inflammatory effects of farnesol and the standard NSAID, Diclofenac.

CompoundModel/AssayObserved EffectReference
FarnesolOvalbumin-sensitized asthmatic miceDecreased inflammatory mediators (e.g., IL-6) in bronchoalveolar lavage fluid.[9]
FarnesolPrimary human renal epithelial cellsInhibited TNF-α/IL-1β-induced expression of inflammatory genes.[10]
FarnesolMacrophage cell lines (RAW 264.7)Modulated the expression of inflammatory mediators like COX-2, TNF-α, and IL-6.[1]
DiclofenacCarrageenan-induced paw edema in ratsSignificant reduction in paw edema.[11][12]
DiclofenacPatients with osteoarthritis or rheumatoid arthritisEffective in alleviating pain and improving physical function.[13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). The final inoculum density is typically adjusted to 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (Farnesol) and the standard antibiotic (Gentamicin) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no antimicrobial) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) of the microorganism.[7]

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Wistar rats are typically used for this model.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rats to induce localized edema.

  • Treatment: The test compound (e.g., Farnesol) or the standard drug (e.g., Diclofenac) is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. A control group receives the vehicle only.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Culture (e.g., S. aureus) B Standardized Inoculum (5x10^5 CFU/mL) A->B E Inoculation of Microtiter Plate B->E C Test Compounds (Farnesol, Gentamicin) D Serial Dilutions in Microtiter Plate C->D D->E F Incubation (37°C, 18-24h) E->F G Visual Inspection for Turbidity F->G H Determination of MIC G->H

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus TNF-α / IL-1β NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (IL-6, etc.) NFkB->Cytokines MAPK->COX2 MAPK->iNOS MAPK->Cytokines Farnesol Farnesol Farnesol->NFkB Inhibits Farnesol->MAPK Inhibits

Caption: Farnesol's Putative Anti-inflammatory Mechanism of Action.

References

A Comparative Guide to the Detection of 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The detection of 2,4,8-Trimethylnona-1,7-dien-4-ol, a volatile organic compound, is most effectively achieved through Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, making it ideal for identifying and quantifying the compound in complex matrices. While High-Performance Liquid Chromatography (HPLC) can also be employed, it is generally better suited for less volatile and more polar compounds. This guide will delve into the experimental protocols for both methods, present comparative performance data based on analogous compounds, and provide visualizations of the analytical workflows.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of terpene alcohols and fragrance compounds using GC-MS and HPLC. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.1 - 1.2 µg/g0.005 - 5.0 mg/kg
Limit of Quantification (LOQ) 0.33 - 4.0 µg/g0.02 - 20 mg/kg
Linearity (R²) > 0.990.9768 - 0.9999
Recovery 80 - 120%79.5 - 109.1%
Precision (RSD) < 10%< 15%
Analysis Time < 60 minVariable
Volatility Requirement HighLow to Medium
Primary Applications Volatile & Semi-volatile compounds, Fragrance analysis, Terpene profilingNon-volatile & Thermally labile compounds

Data compiled from studies on fragrance allergens and terpene analysis.[3][4]

Experimental Protocols

Detailed methodologies for the two primary detection techniques are outlined below. These protocols are generalized and should be optimized for the specific sample matrix and analytical instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the gold standard for the analysis of volatile compounds like this compound.[4] The process involves separating the compound from a mixture in the gas phase followed by detection based on its mass-to-charge ratio.

1. Sample Preparation:

  • Extraction: For solid or liquid samples, a suitable solvent such as hexane or ethyl acetate is used to extract the terpenes.[5] An internal standard (e.g., α-cedrene or hexadecane) should be added for accurate quantification.[5]

  • Headspace Analysis: For volatile compounds, headspace sampling is a common alternative to liquid injection.[1] This technique involves heating the sample in a sealed vial and injecting the vapor phase into the GC system.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent Intuvo 9000 GC or similar, equipped with a mid-polarity capillary column (e.g., ZB-35HT, 30 m).[1][3]

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Split/splitless injector, with the temperature set to 250°C.

  • Oven Program: A temperature gradient is typically used, for example, starting at 70°C and ramping up to 250°C to ensure separation of compounds with different boiling points.

  • Mass Spectrometer: An Agilent 5977B MS or equivalent, operated in electron ionization (EI) mode.

  • Data Acquisition: Data is collected in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.[6]

High-Performance Liquid Chromatography (HPLC) Protocol

While less common for volatile terpenes, HPLC can be a viable method, particularly for derivatized alcohols or when analyzing less volatile related compounds.

1. Sample Preparation:

  • Extraction: Similar to GC-MS, the sample is extracted with a suitable solvent. The choice of solvent will depend on the polarity of the target analyte and the sample matrix.

  • Filtration: The extract should be filtered through a 0.45 µm filter to remove particulate matter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometer - MS).

  • Column: A reverse-phase C18 column is commonly used for the separation of organic molecules.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically employed.

  • Flow Rate: A flow rate of around 1 mL/min is common.

  • Detector: A DAD can be used for UV-Vis detection. For higher selectivity and sensitivity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

Mandatory Visualization

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction InternalStd Add Internal Standard Extraction->InternalStd Concentration Concentration/ Dilution InternalStd->Concentration Injection Injection Concentration->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection) GC->MS DataAcq Data Acquisition MS->DataAcq Quantification Quantification DataAcq->Quantification

Caption: Workflow for the detection of this compound using GC-MS.

Logical_Relationship cluster_properties Key Properties cluster_methods Analytical Methods Analyte This compound Volatility High Volatility Analyte->Volatility Polarity Moderate Polarity (due to -OH group) Analyte->Polarity GCMS GC-MS (Preferred Method) Volatility->GCMS Favors HPLC HPLC (Alternative Method) Polarity->HPLC Amenable to

Caption: Rationale for method selection based on analyte properties.

References

A Comparative Guide to 2,4,8-Trimethylnona-1,7-dien-4-ol and its Structural Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structural analogues of 2,4,8-trimethylnona-1,7-dien-4-ol, focusing on their olfactory and potential therapeutic properties. The information is intended for researchers, scientists, and professionals in drug development interested in the structure-activity relationships of acyclic terpenoids.

Introduction to this compound and its Analogues

This compound is an acyclic tertiary terpene alcohol. Its structural analogues, which include well-known compounds like linalool, possess a range of biological activities. These compounds are of significant interest due to their pleasant fragrances and potential applications in pharmaceuticals and aromatherapy. Their biological effects are often related to their interaction with olfactory receptors and other cellular targets.

Comparative Analysis of Physicochemical and Olfactory Properties

The olfactory properties of acyclic terpenoids are closely linked to their molecular structure. Subtle changes in the position of double bonds, hydroxyl groups, or the addition of other functional groups can significantly alter a compound's odor threshold and perceived scent. A comparative study on linalool and its oxygenated derivatives provides a clear example of this structure-odor relationship.[1][2]

CompoundStructureOdor Threshold (ng/L in air)Odor Description
Linalool3,7-dimethylocta-1,6-dien-3-ol3.2[1][3]Floral, sweet, citrus
8-Hydroxylinalool3,7-dimethylocta-1,6-dien-3,8-diol160[1][3]Weak, slightly floral
8-Oxolinalool3,7-dimethyl-3-hydroxyocta-1,6-dien-8-alNot specifiedFatty, greasy, musty
8-Carboxylinalool3,7-dimethyl-3-hydroxyocta-1,6-dien-8-oic acidOdorless[1][3]Odorless
Linalyl Acetate3,7-dimethylocta-1,6-dien-3-yl acetateNot specifiedFloral, sweet, citric, minty
8-Oxolinalyl Acetate3-acetoxy-3,7-dimethylocta-1,6-dien-8-al5.9[1][3]Similar to linalool
8-Carboxylinalyl Acetate3-acetoxy-3,7-dimethylocta-1,6-dien-8-oic acid6.1[1][3]Fatty, greasy, musty

Table 1: Comparison of Odor Thresholds and Descriptions of Linalool and its Analogues. [1][2][3]

Potential Therapeutic Properties and Mechanisms of Action

Acyclic terpenoids have been investigated for various therapeutic applications, including anti-inflammatory, antimicrobial, and sedative effects.

Anti-inflammatory and Antioxidant Activity

Terpenoids are known to possess anti-inflammatory and antioxidant properties.[4][5] The mechanisms often involve the modulation of key signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway, which plays a crucial role in the inflammatory response.[6][7] While specific comparative data for this compound is limited, studies on related essential oils and their components indicate a potential for these activities.

Antimicrobial Activity

The antimicrobial properties of monoterpenes have been documented, with the presence of a hydroxyl group often enhancing their activity.[8][9] For instance, carveol, citronellol, and geraniol have demonstrated rapid bactericidal effects against E. coli.[9] The mechanism of action is often attributed to the disruption of the bacterial cell membrane.[9]

Sedative and Anxiolytic Effects: GABAA Receptor Modulation

The calming and sedative effects of certain terpenoids, like linalool, are linked to their ability to modulate GABAA receptors in the central nervous system.[1][10][11] GABAA receptors are the major inhibitory neurotransmitter receptors in the brain. Linalool has been shown to potentiate GABAergic currents, leading to a calming effect.[10][11][12] Interestingly, metabolic modifications, such as oxygenation at the C8 position, can alter this modulatory potential.[11][12]

Signaling Pathways

The biological effects of these compounds are initiated by their interaction with cellular receptors, primarily G-protein coupled receptors (GPCRs) for olfaction.

Olfactory Signaling Pathway

The perception of odor begins with the binding of an odorant molecule to an olfactory receptor (OR), a type of GPCR, located on the surface of olfactory sensory neurons in the nasal epithelium. This binding event triggers a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). The activated Gαolf, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in cAMP opens cyclic nucleotide-gated ion channels, leading to depolarization of the neuron and the transmission of a signal to the brain, where it is interpreted as a specific smell.

Olfactory Signaling Pathway Odorant Odorant (e.g., Terpenoid) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Depolarization Neuronal Depolarization CNG_channel->Depolarization Leads to Signal Signal to Brain Depolarization->Signal Sends

Caption: General schematic of the olfactory signaling pathway initiated by an odorant.

Experimental Protocols

This section outlines the general methodologies used to assess the properties of terpenoid compounds.

Odor Threshold Determination

Principle: The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. It is a key parameter for evaluating the potency of fragrance compounds.

Methodology: A common method is Gas Chromatography-Olfactometry (GC-O).

  • Sample Preparation: The odorant is diluted to various concentrations in a suitable solvent.

  • GC Separation: The diluted samples are injected into a gas chromatograph to separate the components.

  • Olfactometry: The effluent from the GC column is split, with one part going to a detector (e.g., a mass spectrometer) and the other to a sniffing port.

  • Sensory Evaluation: Trained panelists sniff the effluent at the sniffing port and record the detection of any odor.

  • Threshold Calculation: The lowest concentration at which the odor is consistently detected by the panel is determined as the odor threshold.[13]

Odor Threshold Determination Workflow cluster_prep Sample Preparation cluster_analysis GC-Olfactometry cluster_eval Data Analysis Start Odorant Compound Dilution Serial Dilution Start->Dilution Injection GC Injection Dilution->Injection GC_Column GC Column Separation Injection->GC_Column Split Effluent Split GC_Column->Split Detector Detector (MS) Split->Detector Sniffing_Port Sniffing Port Split->Sniffing_Port Sensory_Data Sensory Panel Data Sniffing_Port->Sensory_Data Threshold_Calc Threshold Calculation Sensory_Data->Threshold_Calc

Caption: Workflow for determining odor thresholds using GC-Olfactometry.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Principle: To assess the potential of a compound to reduce inflammation by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific period.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • NO Measurement: After incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated by comparing the nitrite levels in treated cells to those in untreated (control) cells.[14][15][16]

GABAA Receptor Modulation Assay (Electrophysiology)

Principle: To determine if a compound can modulate the function of GABAA receptors, which is indicative of potential sedative or anxiolytic activity.

Methodology:

  • Receptor Expression: A cell line (e.g., HEK293) is transiently transfected to express specific subunits of the GABAA receptor.

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is used to measure the ion currents flowing through the GABAA receptors.

  • Compound Application: A low concentration of GABA (the natural ligand for the receptor) is applied to elicit a baseline current. The test compound is then co-applied with GABA.

  • Data Analysis: An increase in the current in the presence of the test compound indicates positive allosteric modulation of the GABAA receptor.[10][11][12]

Conclusion

The structural analogues of this compound, particularly linalool and its derivatives, exhibit a fascinating interplay between their chemical structure and biological activity. The quantitative data on odor thresholds highlight the sensitivity of the olfactory system to minor molecular modifications. Furthermore, the modulation of GABAA receptors provides a plausible mechanism for the observed sedative and anxiolytic effects of some of these compounds. While more direct comparative studies on this compound are needed, the existing data on its analogues provide a strong foundation for further research and development in the fields of fragrance chemistry and pharmacology. Future studies should focus on elucidating the specific olfactory receptors for these compounds and conducting head-to-head comparisons of their anti-inflammatory and antimicrobial properties to fully realize their therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4,8-Trimethylnona-1,7-dien-4-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the disposal of 2,4,8-Trimethylnona-1,7-dien-4-ol, ensuring the safety of personnel and the protection of the environment.

Key Safety and Physical Properties

A comprehensive understanding of a substance's properties is the foundation of its safe handling. The following table summarizes the key known and estimated data for this compound.

PropertyValueSource
CAS Number 94201-34-0FlavScents[1]
Molecular Formula C₁₂H₂₂OFlavScents[1]
Estimated Flash Point 96.20 °C (205.00 °F)FlavScents[1]
Classification Combustible LiquidBased on Flash Point

Note: A flash point above 60°C but below 93°C generally classifies a liquid as a combustible liquid. While not as volatile as flammable liquids, combustible liquids still pose a fire hazard and must be handled accordingly.

Experimental Protocols: Disposal Procedures

The proper disposal of this compound requires a multi-step approach to ensure safety and regulatory compliance.

1. Personal Protective Equipment (PPE):

Before handling the chemical, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

2. Pre-Disposal Neutralization (if applicable):

For many organic alcohols, there is no specific neutralization step prior to disposal. However, it is crucial to ensure that the waste is not mixed with incompatible materials such as strong oxidizing agents.

3. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazards (Combustible Liquid).

4. Storage of Chemical Waste:

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

  • Follow all institutional and local regulations for the storage of hazardous waste.

5. Final Disposal:

  • Do not dispose of this compound down the drain. This is a critical step to prevent environmental contamination.

  • The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe check_contamination Is the waste mixed with incompatible materials? ppe->check_contamination segregate Segregate from incompatible materials check_contamination->segregate Yes collect Collect in a labeled, sealed waste container check_contamination->collect No segregate->collect store Store in a designated cool, dry, well-ventilated area collect->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Personal protective equipment for handling 2,4,8-Trimethylnona-1,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2,4,8-Trimethylnona-1,7-dien-4-ol. The following procedures are based on best practices for handling flammable, unsaturated tertiary alcohols and fragrance compounds, in the absence of a specific Safety Data Sheet (SDS) for this chemical.

Immediate Safety and Personal Protective Equipment (PPE)

Given its chemical structure as an unsaturated tertiary alcohol, this compound should be handled with the assumption that it is a flammable liquid and a potential skin and eye irritant. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure safety.

Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against potential splashes that could cause eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Lab coat or chemical-resistant apron.Prevents direct skin contact, which may cause irritation, and protects from potential absorption.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved organic vapor respirator may be required.Minimizes inhalation of vapors, which could cause respiratory irritation or other health effects.
Hand Protection Wear appropriate chemical-resistant gloves.Essential for preventing skin contact during handling and disposal.

Operational and Handling Plan

Safe handling of this compound requires adherence to the following procedural steps to mitigate risks associated with its likely flammability and irritant properties.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_sds Review Safety Data Sheet (or analogous compound data) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace prep_spill Prepare Spill Kit prep_workspace->prep_spill handle_transfer Transfer Chemical (Use grounded equipment for large volumes) prep_spill->handle_transfer handle_reaction Perform Experiment (Away from ignition sources) handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of PPE Properly cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental harm and ensure regulatory compliance.[1][2][3][4]

Waste Disposal Protocol

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not pour down the drain or dispose of in regular trash. [1][2][3][4]

Logical Flow for Disposal

start Waste Generation segregate Segregate Waste into Labeled, Sealed Container start->segregate store Store in Designated Hazardous Waste Area segregate->store contact Contact Certified Hazardous Waste Vendor store->contact pickup Schedule Waste Pickup contact->pickup end Proper Disposal pickup->end

Caption: Step-by-step process for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.